2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate
Description
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Properties
IUPAC Name |
2-fluoro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQRHQLFHYEODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC[N+](=C1F)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F7N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164298-27-5 | |
| Record name | 1H-Imidazolium, 2-fluoro-4,5-dihydro-1,3-dimethyl-, hexafluorophosphate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164298-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate
CAS Number: 164298-27-5
This technical guide provides a comprehensive overview of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and key applications, supported by experimental data and safety protocols.
Core Properties and Specifications
This compound, hereafter referred to as DFIH, is a white crystalline powder.[1][2] It is recognized for its role as a powerful condensation and fluorinating agent in a variety of chemical transformations.
Table 1: Physicochemical Properties of DFIH
| Property | Value | Reference |
| CAS Number | 164298-27-5 | [3][4] |
| Molecular Formula | C₅H₁₀F₇N₂P | [3][4] |
| Molecular Weight | 262.11 g/mol | [2][3] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 160-167 °C | [1][2] |
| Purity | ≥98.0% (HPLC) | [1] |
| Storage Conditions | Inert atmosphere, 2-8 °C | [4] |
Synthesis Protocol
A probable synthetic pathway starts from the readily available 2-chloro-1,3-dimethylimidazolinium chloride (CDC).
Step 1: Fluorination to 2-Fluoro-1,3-dimethylimidazolinium Cation
This step involves a halogen exchange reaction. Based on the synthesis of DFI, potassium fluoride can be used as the fluorinating agent.
Experimental Protocol:
-
To a four-necked reaction flask under a nitrogen atmosphere, add 2-chloro-1,3-dimethylimidazolinium chloride (1.0 eq), spray-dried potassium fluoride (3.0 eq), and a suitable solvent such as 1,3-dimethyl-2-imidazolidinone (DMI).[3]
-
Heat the reaction mixture to 85°C and stir for 6 hours.[3]
-
After cooling to room temperature, the inorganic salts (KF, KCl) are filtered off.[3] The filtrate contains the 2-fluoro-1,3-dimethylimidazolinium cation.
Step 2: Anion Exchange to Hexafluorophosphate Salt
The resulting solution containing the fluorinated imidazolinium cation is then treated with a hexafluorophosphate salt to precipitate the final product. A similar procedure is employed in the synthesis of the analogous 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[5]
Experimental Protocol:
-
The filtrate from Step 1 is concentrated under reduced pressure.
-
The residue is dissolved in a minimal amount of acetonitrile.[5]
-
This solution is then added to a stirred solution of potassium hexafluorophosphate (or a similar salt) in a solvent in which DFIH is poorly soluble, such as diethyl ether, to induce precipitation.[5]
-
The resulting precipitate is collected by vacuum filtration, washed with diethyl ether, and dried under vacuum to yield this compound.[5]
Caption: Proposed two-step synthesis of DFIH.
Applications in Organic Synthesis
DFIH is a versatile reagent with applications in several areas of organic synthesis, primarily as a fluorinating agent and a peptide coupling reagent.
Fluorination Reactions
DFIH serves as an effective deoxyfluorinating agent, capable of converting alcohols to the corresponding alkyl fluorides. This transformation is valuable in the synthesis of fluorinated compounds for pharmaceutical and agrochemical applications.[2][6][7][8]
General Experimental Protocol for Deoxyfluorination of Alcohols:
-
In a reaction vessel under an inert atmosphere, dissolve the alcohol substrate in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Cool the solution to 0°C.
-
Add DFIH (1.0-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Table 2: Exemplary Deoxyfluorination Reactions with a Similar Reagent (DFI) [3]
| Substrate | Product | Yield (%) |
| n-Octyl alcohol | n-Octyl fluoride | 87 |
| Cyclohexanone | 1-Fluorocyclohexene / 1,1-Difluorocyclohexane | 72 / 21 |
Note: Data is for the related reagent 2,2-difluoro-1,3-dimethylimidazolidine (DFI) and serves as an indication of the potential reactivity of DFIH.
Peptide Coupling
DFIH is a highly reactive reagent for peptide coupling, facilitating the formation of amide bonds between amino acids.[1] Its efficiency is particularly valuable in the synthesis of complex peptides and proteins.
General Experimental Protocol for Peptide Coupling:
-
The N-protected amino acid (1.0 eq) is dissolved in a polar aprotic solvent like DMF or NMP.
-
DFIH (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq) are added, and the mixture is stirred for a short activation period.
-
The C-protected amino acid or peptide (1.0 eq) is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by a suitable method (e.g., Kaiser test).
-
The peptide is then isolated and purified.
Caption: DFIH-mediated peptide coupling workflow.
Glycosylation Reactions
Although specific protocols for DFIH are not detailed, related reagents have been shown to be effective in glycosylation reactions. For instance, methyl(phenyl)formamide (MPF), a similar formamide-based additive, has been used in the stereoselective glycosylation of 2-azido-2-deoxyglucose building blocks.[4] This suggests a potential application for DFIH in the synthesis of complex carbohydrates.
General Experimental Protocol for Glycosylation (Adapted):
-
A mixture of the glycosyl donor (1.0 eq), glycosyl acceptor (0.7 eq), and DFIH (as an additive, molar excess) in dry dichloromethane is stirred over molecular sieves under an inert atmosphere.[4]
-
The solution is cooled to -78°C, and a promoter such as triflic acid (TfOH) (1.0 eq) is added.[4]
-
The reaction is allowed to proceed at a controlled low temperature until completion.
-
The reaction is quenched, filtered, and concentrated. The product is then purified by chromatography.
Other Potential Applications
-
Electrolyte in Energy Storage: DFIH has been identified as a potential component of electrolytes for lithium-ion batteries, where its ionic conductivity could enhance performance and longevity.[2]
-
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, that require specific properties like thermal stability and chemical resistance.
-
Catalysis: It can act as a catalyst in various chemical reactions, improving reaction rates and yields.
Safety and Handling
DFIH is a chemical that requires careful handling in a laboratory setting. The following safety precautions should be observed.
Hazard Statements: [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
Storage:
-
Store in a tightly closed container under an inert atmosphere at 2-8°C.[4]
Spectroscopic Data
While a complete set of spectra for DFIH is not available in the reviewed literature, the following provides an overview of the expected spectroscopic characteristics based on its structure and data for similar compounds.
Table 3: Expected Spectroscopic Data for DFIH
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl and methylene protons of the imidazolinium ring. |
| ¹³C NMR | Resonances for the methyl and methylene carbons, as well as the fluorinated carbon of the imidazolinium ring. The latter would show coupling to fluorine. |
| ¹⁹F NMR | A signal for the fluorine atom attached to the imidazolinium ring and a characteristic signal for the hexafluorophosphate anion.[10][11][12] |
| ³¹P NMR | A characteristic multiplet for the phosphorus atom of the hexafluorophosphate anion, coupled to the six equivalent fluorine atoms. |
| FT-IR | Characteristic absorption bands for C-N, C-H, and P-F bonds. |
| Mass Spectrometry | The mass spectrum would show the molecular ion of the 2-fluoro-1,3-dimethylimidazolinium cation. |
Signaling Pathways
There is currently no scientific literature available that links this compound to any biological signaling pathways. Its primary role is that of a synthetic reagent in organic chemistry, and it is not designed or typically used in biological systems.
Conclusion
This compound is a valuable and versatile reagent for specialized applications in organic synthesis, particularly in fluorination and peptide coupling reactions. Its high reactivity and stability make it an important tool for researchers in the pharmaceutical and materials science fields. Adherence to appropriate safety protocols is essential when handling this compound. Further research into its applications and reaction mechanisms will undoubtedly continue to expand its utility in modern chemistry.
References
- 1. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. rsc.org [rsc.org]
- 4. Reagent Controlled Glycosylations for the Assembly of Well-Defined Pel Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A mechanistic study supports a two-step mechanism for peptide bond formation on the ribosome - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. researchgate.net [researchgate.net]
physical and chemical properties of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who are interested in the applications of this compound, particularly in peptide coupling and fluorination reactions. This guide summarizes available quantitative data, outlines potential experimental applications, and presents logical workflows for its use in chemical synthesis. Due to the limited availability of specific experimental data for this compound in the public domain, information from analogous compounds is provided for reference where applicable.
Core Physical and Chemical Properties
This compound is a white crystalline powder that has gained attention as a highly effective ionic liquid and reagent in organic synthesis.[1] Its stability and reactivity make it a valuable tool in various chemical transformations.[1]
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 164298-27-5 | [2][3] |
| Molecular Formula | C₅H₁₀F₇N₂P | [2][3] |
| Molecular Weight | 262.11 g/mol | [2][3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 160-167 °C | [1] |
| Storage Conditions | Store at ≤ -20 °C in an inert atmosphere. | [1][4] |
| Purity | ≥ 95-99% (HPLC) | [1][4] |
| Density | Data not available | |
| Solubility | Data on quantitative solubility in various organic solvents is not readily available. However, its hexafluorophosphate anion generally enhances solubility in polar solvents. | [1] |
Table 2: Computed Properties
| Property | Value | Reference |
| Exact Mass | 262.04698246 Da | [2] |
| Topological Polar Surface Area | 6.3 Ų | [2] |
| Heavy Atom Count | 15 | [2] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, data for the analogous 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate can provide an indication of the expected spectral characteristics.
Table 3: NMR Spectral Data for the Analogous 2-Chloro-1,3-dimethylimidazolinium Hexafluorophosphate
| Nucleus | Solvent | Chemical Shift (ppm) | Reference |
| ¹H NMR | CD₃CN | 3.11 (s, 6H, N-CH₃), 3.93 (s, 4H, CH₂-CH₂) | [5] |
| ¹³C NMR | CD₃CN | 35.16 (N-CH₃), 50.79 (CH₂-CH₂), 157.08 (N-C-N) |
Disclaimer: The NMR data presented above is for the 2-chloro analogue and should be used for reference purposes only. Actual chemical shifts for this compound may vary.
FT-IR Spectroscopy
Applications in Organic Synthesis
This compound is primarily utilized as a reagent in organic synthesis, with notable applications in peptide coupling and the formation of fluorinated compounds.[1] It is also explored as an electrolyte in energy storage technologies.[1]
Peptide Coupling
This reagent is highly reactive and effective for peptide bond formation.[3] It facilitates the rapid activation of carboxylic acid groups, enabling efficient amide bond formation with amino groups, which is crucial for both solid-phase and solution-phase peptide synthesis.
The general mechanism involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine group of another amino acid.
Fluorination Reactions
The compound serves as a valuable reagent for the synthesis of fluorinated molecules, which are of significant interest in the pharmaceutical and agrochemical industries due to their unique biological properties.
Experimental Protocols
Detailed and validated experimental protocols for the synthesis and specific applications of this compound are not widely available in peer-reviewed literature. However, a general protocol for peptide coupling on a solid support using similar activating agents can be adapted.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling Step
This protocol is a generalized procedure and should be optimized for specific substrates and reaction conditions.
-
Resin Preparation: Swell the resin (e.g., Rink amide or Wang resin) in N,N-dimethylformamide (DMF) for 15-30 minutes. Drain the solvent.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Activation of the incoming Amino Acid: In a separate vessel, dissolve the N-Fmoc protected amino acid (3-5 equivalents relative to the resin loading), this compound (3-5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in a minimal amount of DMF or N-methyl-2-pyrrolidone (NMP).
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.
-
Washing: After the reaction is complete, wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.
Safety Information
This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Table 4: GHS Hazard Statements
| Hazard Code | Statement | Reference |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Conclusion
This compound is a promising reagent for organic synthesis, particularly in the challenging field of peptide synthesis. While there is a need for more publicly available data on its specific physical properties and detailed experimental protocols, its role as a potent activating agent is evident. This guide serves as a foundational resource for researchers looking to explore the potential of this compound in their work, with the understanding that further optimization of reaction conditions will be necessary for specific applications.
References
Synthesis Route for 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document outlines a two-step synthesis beginning with the preparation of the stable intermediate, 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate, followed by a proposed nucleophilic substitution to yield the target fluoro-derivative.
Step 1: Synthesis of 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate
The initial step involves the synthesis of 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate from commercially available starting materials. This procedure is well-documented and provides the precursor for the subsequent fluorination step.[2][3]
Reaction Scheme:
Caption: Synthesis of the chloro-intermediate.
Experimental Protocol: [2]
An oven-dried 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum is charged with 2-chloro-1,3-dimethylimidazolinium chloride (21.2 g, 125 mmol) and potassium hexafluorophosphate (23.1 g, 126 mmol). Acetonitrile (60 mL) is then added, and the resulting mixture is stirred for 10 minutes at room temperature. The suspension is filtered through a pad of Celite, and the filter cake is washed with acetonitrile (3 x 20 mL). The combined filtrate is concentrated under reduced pressure. The residue is redissolved in a minimal amount of acetonitrile (approximately 15 mL) and precipitated by adding diethyl ether (100 mL) with stirring. The resulting solid is collected by vacuum filtration, washed with diethyl ether (3 x 10 mL), and dried under vacuum to yield 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate as an off-white solid.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Yield | 91% | [2] |
| Purity | High (as per protocol) | [2] |
| Appearance | Off-white solid | [2] |
| Molecular Formula | C₅H₁₀ClN₂PF₆ | |
| Molecular Weight | 278.56 g/mol |
Characterization Data for 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate:
| Technique | Data |
| ¹H NMR (600 MHz, CD₃CN) | δ: 3.11 (s, 6H), 3.93 (s, 4H) |
| HRMS (m/z) | calcd for [C₅H₁₀N₂Cl]⁺: 133.0527, Found: 133.0526 |
Step 2: Proposed Synthesis of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate
The second step involves a nucleophilic substitution of the chloride in 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate with a fluoride ion. While a specific literature procedure for this transformation is not available, a plausible route is proposed based on standard halogen exchange reactions. The use of a soluble fluoride source in an aprotic polar solvent is a common strategy for such conversions. Silver fluoride (AgF) is proposed here due to its utility in promoting halide exchange, where the formation of insoluble silver chloride (AgCl) drives the reaction to completion.
Proposed Reaction Scheme:
Caption: Proposed fluorination step.
Proposed Experimental Protocol:
In a round-bottomed flask protected from light, 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate (10 mmol) is dissolved in anhydrous acetonitrile (50 mL). To this solution, silver fluoride (AgF, 12 mmol) is added. The reaction mixture is heated to reflux and stirred for several hours, with reaction progress monitored by an appropriate method (e.g., TLC or NMR). Upon completion, the mixture is cooled to room temperature and the precipitated silver chloride is removed by filtration through Celite. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/diethyl ether, to yield this compound.
Expected Product Specifications:
The following data for the final product is based on commercially available material and database information.
| Parameter | Value | Reference |
| CAS Number | 164298-27-5 | [1] |
| Molecular Formula | C₅H₁₀F₇N₂P | [1] |
| Molecular Weight | 262.11 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥95% | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Overall Workflow
The complete proposed synthesis workflow is summarized in the following diagram:
References
In-Depth Technical Guide: The Mechanism of Action of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate is a highly reactive reagent that has found significant application in modern organic synthesis. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its primary roles as a peptide coupling agent and a precursor for diazo-transfer reagents. Detailed reaction pathways, quantitative data from relevant studies, and explicit experimental protocols are presented to offer a practical resource for laboratory professionals.
Core Application in Peptide Synthesis: A Potent Coupling Reagent
The formation of an amide bond is a fundamental transformation in the synthesis of peptides and numerous pharmaceutical compounds. This compound and its chloro-analogue, 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP), serve as powerful activating agents for carboxylic acids, facilitating their coupling with amines to form peptide bonds with high efficiency.[1]
Mechanism of Carboxylic Acid Activation
The primary role of this compound in peptide synthesis is the activation of the carboxylic acid moiety of an N-protected amino acid. This activation transforms the hydroxyl group of the carboxylic acid into a better leaving group, making the carboxyl carbon more susceptible to nucleophilic attack by the amino group of another amino acid.
The proposed mechanism involves the formation of a highly reactive acyl-imidazolium intermediate. The lone pair of the carboxylic acid's hydroxyl group attacks the electrophilic C2 carbon of the imidazolinium ring, displacing the fluoride ion. This intermediate is highly electrophilic and readily reacts with the incoming amine.
Quantitative Data on Peptide Coupling Efficiency
| Coupling Reagent | Crude Peptide Purity (%) for GHRP-6 Synthesis | Reference |
| HATU | 92.5 | [2] |
| HBTU | 89.7 | [2] |
| COMU | 94.1 | [2] |
| DIC/Oxyma | 91.3 | [2] |
| PyBOP | 90.8 | [2] |
This table summarizes the performance of various coupling reagents in the synthesis of GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2) and is provided for comparative context.[2]
Experimental Protocol for Solid-Phase Peptide Synthesis (General)
While a specific protocol for this compound is not detailed in the searched literature, a general protocol for solid-phase peptide synthesis (SPPS) using a similar activating agent can be adapted.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
This compound
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM))
-
Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), this compound (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by high-performance liquid chromatography (HPLC).
Role as a Precursor for Diazo-Transfer Reagents
2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate, a closely related compound, is a key precursor in the synthesis of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP).[3] ADMP is a stable and efficient diazo-transfer reagent used for the synthesis of organic azides from primary amines.[4][5] Organic azides are versatile intermediates in various chemical transformations, including the popular "click chemistry" reactions.
Mechanism of Diazo-Transfer Reaction
The diazo-transfer reaction from ADMP to a primary amine is proposed to proceed through a stepwise mechanism. The reaction is typically carried out in the presence of a base, such as 4-(N,N-dimethyl)aminopyridine (DMAP), which is believed to activate the ADMP. The primary amine then attacks the activated intermediate, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the organic azide and the 1,3-dimethylimidazolidin-2-one byproduct.[4]
Quantitative Data for Diazo-Transfer Reactions
ADMP has been shown to be an effective diazo-transfer reagent for a variety of primary amines, affording the corresponding azides in high yields.
| Entry | Primary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | DMAP | CH2Cl2 | rt | 1 | 95 | [6] |
| 2 | Aniline | DMAP | CH2Cl2 | rt | 3 | 92 | [6] |
| 3 | 4-Nitroaniline | DMAP | CH2Cl2 | 50 | 12 | 88 | [6] |
| 4 | n-Octylamine | DBU | CH2Cl2 | rt | 1 | 91 | [4] |
Experimental Protocol for the Synthesis of 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP)
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate
-
Sodium azide
-
Acetonitrile
-
Diethyl ether
Procedure:
-
In a round-bottomed flask under a nitrogen atmosphere, combine 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate (1.0 equiv) and sodium azide (1.5 equiv).
-
Add acetonitrile and stir the suspension at 0 °C for 30 minutes, then at room temperature for 2 hours.
-
Filter the reaction mixture through a pad of Celite to remove the sodium chloride byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of acetonitrile and precipitate the product by adding diethyl ether.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to afford ADMP as a white solid.[3]
Conclusion
This compound is a versatile and highly reactive reagent with significant applications in peptide synthesis and as a precursor for diazo-transfer reagents. Its ability to efficiently activate carboxylic acids makes it a valuable tool for the formation of amide bonds, a critical step in the synthesis of peptides and other complex organic molecules. Furthermore, its conversion to the stable and effective diazo-transfer reagent, ADMP, provides a safe and efficient method for the synthesis of organic azides. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Azidoimidazolinium Salts: Safe and Efficient Diazo-transfer Reagents and Unique Azido-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
Solubility Profile of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Assessment
2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate is an ionic liquid, a class of salts that are liquid at or near room temperature.[1] Its structure, consisting of an imidazolinium cation and a hexafluorophosphate anion, suggests that it will be most soluble in polar aprotic solvents. This is further supported by information on the related compound, 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate, which is noted for its solubility in polar solvents.
The synthesis of a similar compound, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate, involves dissolution in acetonitrile and precipitation with diethyl ether. This indicates good solubility in a polar aprotic solvent like acetonitrile and poor solubility in a nonpolar solvent like diethyl ether. It is reasonable to infer a similar solubility pattern for this compound.
Based on these considerations, the following table provides an inferred qualitative solubility profile.
| Solvent Class | Solvent Example | Inferred Qualitative Solubility | Rationale |
| Polar Aprotic | Acetonitrile (ACN) | Expected to be Soluble | The polar nature of the solvent can effectively solvate the imidazolinium cation and hexafluorophosphate anion. |
| Dimethylformamide (DMF) | Expected to be Soluble | Similar to ACN, DMF is a polar aprotic solvent capable of solvating ionic species. | |
| Dimethyl sulfoxide (DMSO) | Expected to be Soluble | DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of salts. | |
| Polar Protic | Methanol (MeOH) | Likely Soluble | The polarity of methanol should allow for some degree of dissolution, though hydrogen bonding may compete with ion solvation. |
| Ethanol (EtOH) | Likely Soluble | Similar to methanol, ethanol's polarity should enable some solubility. | |
| Nonpolar | Diethyl Ether | Likely Insoluble | The nonpolar nature of diethyl ether is not conducive to solvating charged ionic species. |
| Toluene | Likely Insoluble | As a nonpolar aromatic hydrocarbon, toluene is not expected to be a good solvent for this ionic compound. | |
| Hexanes | Likely Insoluble | The low polarity of aliphatic hydrocarbons like hexanes makes them poor solvents for ionic liquids. |
General Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following general protocol for the isothermal equilibrium method can be employed.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
High-purity organic solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, NMR)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a constant temperature shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial to remove any undissolved solid.
-
Sample Preparation for Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or NMR with an internal standard) to determine the concentration of this compound in the saturated solution.
-
Calculation of Solubility: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) from the determined concentration and the dilution factor.
Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of a chemical compound.
Caption: A generalized workflow for the experimental determination of chemical solubility.
References
An In-depth Technical Guide on 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate
This guide provides an overview of the fundamental physicochemical properties of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate, a compound of significant interest to researchers and professionals in drug development and chemical synthesis.
Physicochemical Data
The core molecular attributes of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Parameter | Value |
| Molecular Formula | C₅H₁₀F₇N₂P[1][2] |
| Molecular Weight | 262.11 g/mol [1][2][3] |
| Alternate Formula | C₅H₁₀FN₂·F₆P[3] |
Structural and Component Relationship
To visualize the constituent parts of this compound, the following diagram illustrates the relationship between the cation and the anion that form this ionic compound.
References
Navigating the Stability and Storage of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (CAS 164298-27-5), a versatile reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. Adherence to these guidelines is crucial for maintaining the reagent's integrity and ensuring experimental reproducibility.
Summary of Key Stability and Storage Parameters
This compound is a reactive compound that requires specific storage conditions to prevent degradation. The primary factors influencing its stability are temperature, atmospheric conditions (moisture and air), and potentially light. The compound is generally recognized for its stability when stored properly, which is essential for its efficacy in chemical transformations.[1]
Quantitative Data and Storage Recommendations
To ensure the longevity and reactivity of this compound, the following storage conditions are recommended based on data from various suppliers.
| Parameter | Recommended Condition | Notes |
| Storage Temperature | 2-8°C or ≤-20°C | Cold-chain transportation is often utilized.[2] Some suppliers recommend freezer storage.[1] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | The compound is sensitive to air and moisture (hygroscopic). |
| Container | Tightly closed original container | Prevents exposure to air and moisture. |
| Light Sensitivity | Store protected from light | While explicitly stated for the chloro-analogue, it is a prudent measure for reactive reagents.[3] |
| Physical Form | Solid, white crystalline powder | [1] |
| Melting Point | 160-167 °C | [1] |
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not extensively available in the public domain and are typically proprietary information of the manufacturers. However, standard methodologies for assessing the stability of chemical reagents would involve:
-
Long-Term Stability Testing: Storing aliquots of the compound under the recommended conditions (e.g., 2-8°C, inert atmosphere) and testing for purity via techniques like HPLC and NMR at regular intervals over an extended period.
-
Forced Degradation Studies: Exposing the compound to stress conditions such as elevated temperatures, high humidity, oxidative environments, and UV/visible light to identify potential degradation pathways and products. Analytical techniques such as LC-MS would be employed to characterize any degradants.
Factors Influencing Stability
The stability of this compound is contingent on several environmental factors. The following diagram illustrates the logical relationships between these factors and the compound's integrity.
Caption: Factors influencing the stability of the compound.
Handling and Safety Precautions
When handling this compound, it is imperative to follow standard laboratory safety procedures. The compound is classified as causing skin and eye irritation and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. After handling, wash hands thoroughly.
-
Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations.
It is important to note that the term "signaling pathways" is not applicable to this compound, as it is a synthetic reagent and not a biologically active molecule in the context of cellular signaling. Its utility lies in its application in organic synthesis, particularly in peptide coupling and fluorination reactions.[1][5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 164298-27-5|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 4. 2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate | C5H10F7N2P | CID 10945225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Technical Guide: Safe Handling and Properties of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available safety data and handling precautions for 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate. The information is compiled from various chemical supplier safety data sheets and product information pages. It is intended to inform researchers and laboratory personnel on the safe handling, storage, and disposal of this compound.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] It is utilized in organic synthesis, particularly as a reagent for peptide coupling and in the formation of other fluorinated compounds.[2] It also has applications in energy storage research as an electrolyte in lithium-ion batteries.[1]
| Property | Value |
| CAS Number | 164298-27-5 |
| Molecular Formula | C₅H₁₀F₇N₂P |
| Molecular Weight | 262.11 g/mol |
| Appearance | White crystalline powder[1] |
| Melting Point | 160-167 °C[1] |
| Purity | ≥ 95% - 99% (HPLC)[1][3] |
| IUPAC Name | 2-fluoro-1,3-dimethyl-4,5-dihydroimidazol-1-ium hexafluorophosphate[3][4] |
| InChI | InChI=1S/C5H10FN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1[3][4] |
| InChIKey | HZQRHQLFHYEODY-UHFFFAOYSA-N[3] |
Hazard Identification and Classification
Based on available supplier safety information, this compound is classified as a hazardous substance. The GHS classification indicates that it can cause irritation to the skin, eyes, and respiratory system.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin corrosion/irritation | Skin Irrit. 2 | Warning | H315: Causes skin irritation[4] |
| Serious eye damage/eye irritation | Eye Irrit. 2 | Warning | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity — single exposure | STOT SE 3 | Warning | H335: May cause respiratory irritation[4] |
Handling and Storage Precautions
Due to its hazardous nature, appropriate precautions must be taken when handling and storing this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate level of personal protective equipment. The following PPE is recommended:
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and additional protective clothing as needed to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the generation of dust is likely, a NIOSH-approved respirator may be necessary.
Safe Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Use only in a well-ventilated area or under a chemical fume hood.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures from suppliers vary, ranging from 2-8°C to at or below -20°C.[1][3] Always follow the storage instructions on the product label.
-
Store in an inert atmosphere.[3]
Emergency Procedures
First Aid Measures
-
If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
Fire-Fighting Measures
-
Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific hazards arising from the chemical: In case of fire, hazardous decomposition products may be released, including oxides of carbon, nitrogen, phosphorus, and hydrogen fluoride.
-
Protective equipment for firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for cleaning up: Sweep up the spilled solid material, place it in a suitable container for disposal, and ventilate the area.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the use of this compound are not widely available in the public domain. Researchers should develop their own specific protocols based on the intended application, incorporating the safety and handling precautions outlined in this guide. When used as a peptide coupling reagent, the reaction should be carried out in an inert atmosphere and with appropriate stoichiometry to ensure complete reaction and minimize side products.
Visualizations
As there is no specific information available regarding signaling pathways or detailed experimental workflows for this compound, a general logical workflow for handling hazardous chemical powders is provided below.
Caption: General laboratory workflow for handling hazardous powders.
References
The Rising Star in Peptide Synthesis: A Technical Guide to 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the quest for efficient, high-yield, and low-racemization coupling reagents is perpetual. Emerging as a potent contender is 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate, a fluorinated imidazolinium salt demonstrating significant promise. This technical guide delves into the core reactivity of this reagent, offering insights into its application, and providing a framework for its use in research and development, particularly for professionals in drug development. While detailed experimental data for the 2-fluoro derivative is emerging, this guide leverages established protocols for its close analogs, the chloro- and azido- derivatives, to provide a robust operational context.
Core Reactivity and Applications
This compound is primarily recognized as a highly reactive reagent for peptide coupling.[1] Its efficacy stems from the rapid activation of carboxylic acid groups, which facilitates swift and efficient amide bond formation with amino groups. This characteristic is particularly advantageous in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase coupling methodologies.[1] The inherent reactivity of this class of compounds makes them suitable for complex peptide chains, including those with sterically hindered amino acids or sequences prone to side reactions.[1]
Beyond peptide synthesis, related imidazolinium salts have found utility as ionic liquids in organic synthesis and advanced battery technologies, where they can enhance reaction rates and yields.
Physicochemical Properties
While specific quantitative data for the 2-fluoro derivative is not widely published, the general properties can be summarized. It is typically a white crystalline powder with a high purity, often exceeding 98% as determined by HPLC.[1]
For comparative purposes, the properties of the related 2-azido derivative are presented below.
| Property | Value |
| Molecular Formula | C5H10F7N2P |
| Molecular Weight | 262.11 g/mol |
| Appearance | White crystalline powder[1] |
| Purity | >98% (HPLC)[1] |
Experimental Protocols
Synthesis of the Imidazolinium Scaffold (Chloro- derivative as an example)
The synthesis of the core imidazolinium ring structure is a prerequisite. The following protocol is for the synthesis of 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate.
Materials:
-
2-Chloro-1,3-dimethylimidazolinium chloride
-
Potassium hexafluorophosphate
-
Acetonitrile
-
Diethyl ether
-
Celite
Procedure:
-
An oven-dried 250-mL round-bottomed flask equipped with a magnetic stir bar is charged with 2-chloro-1,3-dimethylimidazolinium chloride (21.2 g, 125 mmol, 1.0 equiv) and potassium hexafluorophosphate (23.1 g, 126 mmol, 1.0 equiv).
-
Acetonitrile (60 mL) is added, and the mixture is stirred for 10 minutes at room temperature.
-
The suspension is vacuum filtered through a pad of dry Celite.
-
The filtrate is concentrated on a rotary evaporator.
-
The residue is dissolved in a minimal amount of acetonitrile (approx. 15 mL) and precipitated by adding diethyl ether (100 mL) under stirring.
-
The white precipitate is collected by vacuum filtration, washed with diethyl ether (3 x 10 mL), and dried under vacuum to afford 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate.
Illustrative Peptide Coupling Protocol (General)
The following is a general procedure for peptide coupling using an onium salt like this compound. The exact equivalents and reaction times would need to be optimized.
Materials:
-
N-protected amino acid
-
C-protected amino acid (or resin-bound amino acid for SPPS)
-
This compound
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
Procedure:
-
In a clean, dry reaction vessel, dissolve the N-protected amino acid in the anhydrous solvent.
-
Add 1.05 equivalents of this compound to the solution.
-
Add 2.0 equivalents of the tertiary amine base (e.g., DIPEA) and stir for 5-10 minutes to allow for the activation of the carboxylic acid.
-
Add 1.0 equivalent of the C-protected amino acid (or the resin-bound amino acid).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction (e.g., with water or a mild acid).
-
Perform a standard aqueous workup and purify the resulting dipeptide by chromatography.
Reaction Mechanisms and Workflows
The reactivity of this compound in peptide synthesis is centered around the formation of a highly reactive acyl-imidazolium intermediate.
The workflow for the preparation of the key imidazolinium scaffold, based on the synthesis of the chloro-analog, highlights the straightforward nature of this process.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and disposal information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a valuable addition to the toolkit of peptide chemists. Its high reactivity suggests the potential for efficient and rapid peptide bond formation. While comprehensive, peer-reviewed data on its specific applications and quantitative performance are still forthcoming, the well-established chemistry of its structural analogs provides a strong foundation for its successful implementation in synthetic protocols. As research continues, a clearer picture of its advantages and optimal use-cases will undoubtedly emerge, further solidifying the role of fluorinated imidazolinium salts in modern peptide synthesis and drug development.
References
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate. Due to the limited availability of published spectra for this specific compound, this guide leverages data from the closely related analogue, 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate, and established principles of NMR spectroscopy to present a comprehensive predictive analysis. This document is intended to aid researchers in the identification, characterization, and quality control of this reagent.
Predicted ¹H and ¹⁹F NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-CH ₃ | ~3.9 - 4.1 | Singlet | N/A |
| CH ₂-CH ₂ | ~4.5 - 4.7 | Singlet | N/A |
Table 2: Predicted ¹⁹F NMR Data
| Fluorine Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-F | -150 to -180 | Singlet | N/A |
| [P F₆]⁻ | ~ -71 | Doublet | ~710 (¹JP-F) |
Experimental Protocols
Obtaining high-quality ¹H and ¹⁹F NMR spectra for ionic liquids such as this compound requires careful sample preparation and instrument setup.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Acetonitrile-d₃ (CD₃CN) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for ionic liquids.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg/mL.
-
Internal Standard: For ¹H NMR, tetramethylsilane (TMS) is the conventional internal standard (δ = 0.00 ppm). For ¹⁹F NMR, a common internal standard is trifluorotoluene (δ ≈ -63.7 ppm) or hexafluorobenzene (δ ≈ -163 ppm).
-
Sample Handling: Due to the hygroscopic nature of many ionic liquids, it is advisable to prepare the sample in a glove box or under an inert atmosphere to minimize water contamination.
NMR Instrument Parameters
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds. A longer delay may be necessary for accurate integration if quantitation is required.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
For ¹⁹F NMR Spectroscopy:
-
Spectrometer Frequency: A frequency corresponding to the ¹H frequency of the instrument (e.g., 376 MHz for a 400 MHz ¹H spectrometer).
-
Pulse Sequence: A standard single-pulse experiment. Proton decoupling may be applied to simplify the spectrum, though it is not strictly necessary for this compound due to the absence of significant H-F coupling.
-
Spectral Width: A wide spectral width of at least 200 ppm is recommended to ensure all fluorine signals are captured.[1][2]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 64 to 256 scans.
Visualization of Logical Relationships
The following diagrams illustrate the logical workflow for NMR analysis and the expected coupling patterns.
References
Methodological & Application
2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate as a fluorinating agent in organic synthesis
Disclaimer: Extensive literature searches for the application of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate specifically as a fluorinating agent in organic synthesis did not yield detailed protocols or comprehensive application data. The primary documented use of this reagent is in peptide coupling reactions.
However, a closely related class of compounds, 2-chloro-N,N'-dialkylimidazolium salts, have been reported as effective deoxyfluorinating agents. The following application notes and protocols are based on the documented use of a representative reagent from this class, 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium dihydrogen trifluoride , and are provided as a guide for researchers interested in the fluorination potential of imidazolium-based reagents.
Introduction to Imidazolium-Based Deoxyfluorination
N-Heterocyclic carbene (NHC)-based reagents, particularly imidazolium salts, have emerged as a versatile class of compounds in organic synthesis. While this compound is a known peptide coupling reagent, analogous 2-chloroimidazolium salts have demonstrated utility in the deoxyfluorination of alcohols and carboxylic acids. These reagents offer an alternative to traditional sulfur-based fluorinating agents (e.g., DAST) and are often crystalline, air-stable solids. The reaction proceeds via activation of the hydroxyl group by the imidazolium salt, followed by nucleophilic substitution with a fluoride ion.
Applications in Deoxyfluorination
Deoxyfluorination of Benzyl Alcohols
2-Chloroimidazolium salts can effectively convert a range of substituted benzyl alcohols to their corresponding benzyl fluorides. The reaction generally proceeds in good to excellent yields and demonstrates tolerance to various functional groups.
Table 1: Deoxyfluorination of Substituted Benzyl Alcohols
| Entry | Substrate (Alcohol) | Product (Fluoride) | Yield (%) |
| 1 | 4-tert-Butylbenzyl alcohol | 4-tert-Butylbenzyl fluoride | 76 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl fluoride | 85 |
| 3 | 4-Methylbenzyl alcohol | 4-Methylbenzyl fluoride | 63 |
| 4 | 4-Fluorobenzyl alcohol | 1,4-Difluorobenzyl fluoride | 81 |
| 5 | 4-Chlorobenzyl alcohol | 1-Chloro-4-(fluoromethyl)benzene | 86 |
| 6 | 4-Bromobenzyl alcohol | 1-Bromo-4-(fluoromethyl)benzene | 82 |
| 7 | 4-Nitrobenzyl alcohol | 1-(Fluoromethyl)-4-nitrobenzene | 86a |
| 8 | Naphthalen-2-ylmethanol | 2-(Fluoromethyl)naphthalene | 53 |
a Reaction performed with the addition of 2 equivalents of silver trifluoromethanesulfonate (AgOTf).
Deoxyfluorination of Carboxylic Acids
The conversion of carboxylic acids to acyl fluorides is another key application of 2-chloroimidazolium salts. Acyl fluorides are valuable synthetic intermediates for the formation of amides, esters, and ketones.
Table 2: Synthesis of Acyl Fluorides from Carboxylic Acids
| Entry | Substrate (Carboxylic Acid) | Product (Acyl Fluoride) | Yield (%) |
| 1 | 4-tert-Butylbenzoic acid | 4-tert-Butylbenzoyl fluoride | 95 |
| 2 | 4-Methoxybenzoic acid | 4-Methoxybenzoyl fluoride | 92 |
| 3 | 4-Nitrobenzoic acid | 4-Nitrobenzoyl fluoride | 88 |
| 4 | Benzoic acid | Benzoyl fluoride | 91 |
| 5 | Thiophene-2-carboxylic acid | Thiophene-2-carbonyl fluoride | 85 |
| 6 | (E)-Cinnamic acid | (E)-Cinnamoyl fluoride | 78 |
Experimental Protocols
General Protocol for Deoxyfluorination of Benzyl Alcohols
To a solution of the benzyl alcohol (0.1 mmol, 1.0 equiv) in acetonitrile (1 mL), 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium dihydrogen trifluoride (0.2 mmol, 2.0 equiv) and 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.4 mmol, 4.0 equiv) are added. The reaction mixture is heated to 100 °C for 3 hours. After cooling to room temperature, the reaction progress is monitored by TLC or GC-MS. The product is isolated by standard work-up and purification procedures.
Protocol for Deoxyfluorination of Carboxylic Acids
To a solution of the carboxylic acid (0.1 mmol, 1.0 equiv) in a suitable solvent, the 2-chloroimidazolium reagent (0.15 mmol, 1.5 equiv) and a base (e.g., a non-nucleophilic amine, 3.0 equiv) are added. The reaction is stirred at an appropriate temperature (e.g., 60 °C) for a specified time (e.g., 3 hours). The formation of the acyl fluoride can be monitored by 19F NMR spectroscopy. The product is then typically used in the next step without isolation or purified by distillation or chromatography.
Visualizations
Proposed Reaction Pathway
Caption: Proposed reaction pathway for the deoxyfluorination of an alcohol using a 2-chloroimidazolium salt.
Experimental Workflow
Caption: General experimental workflow for deoxyfluorination using an imidazolium-based reagent.
Application of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate for Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides, particularly those with challenging sequences, presents a significant hurdle in drug discovery and development. "Difficult sequences" often include those prone to aggregation, such as amyloid-beta peptides, and those containing sterically hindered amino acids (e.g., Val, Ile, Aib). These characteristics can lead to incomplete coupling reactions, low yields, and purification challenges. The choice of coupling reagent is therefore paramount to overcoming these obstacles.
2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDMIM) is a fluorinated imidazolium-based coupling reagent designed for efficient amide bond formation. Its high reactivity facilitates rapid activation of carboxylic acids, proving particularly effective for coupling sterically hindered amino acids and minimizing aggregation during solid-phase peptide synthesis (SPPS).[1] While extensive peer-reviewed data specifically detailing the performance of FDMIM is limited, its structural similarity to other imidazolium salts, such as 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate (CIP), suggests a similar mechanism and application profile. This document provides detailed application notes and protocols for the use of FDMIM in the synthesis of difficult peptide sequences, drawing upon established principles of peptide chemistry and data from analogous coupling reagents.
Mechanism of Action
FDMIM acts as a carboxylic acid activating agent. The electron-withdrawing fluorine atom enhances the electrophilicity of the C2 carbon of the imidazolium ring, making it highly susceptible to nucleophilic attack by the carboxylate of an N-protected amino acid. This forms a highly reactive acyloxyimidazolium intermediate. Subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain results in the formation of the desired peptide bond and the release of the imidazolium byproduct. The rapid formation of the active intermediate and its high reactivity are key to driving difficult coupling reactions to completion.
Application Notes
Synthesis of Aggregation-Prone Peptides (e.g., Amyloid Beta Peptides)
Aggregation of the growing peptide chain on the solid support is a major cause of failed syntheses for sequences like amyloid-beta. The rapid coupling kinetics of FDMIM can help to minimize the time the deprotected N-terminus is exposed, thereby reducing the opportunity for intermolecular hydrogen bonding and subsequent aggregation.
Key Considerations:
-
Solvent Choice: Utilize solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or a mixture of dimethylformamide (DMF) and dichloromethane (DCM). For highly aggregating sequences, the use of "magic mixtures" (e.g., DMF/NMP/DCM) or the addition of chaotropic salts may be beneficial.
-
Additives: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended. These additives can suppress racemization and, in some cases, further enhance coupling efficiency.
-
Double Coupling: For particularly difficult coupling steps within an aggregating sequence, a second coupling with fresh reagents may be necessary to ensure the reaction goes to completion.
Synthesis of Peptides with Sterically Hindered Amino Acids
Coupling of sterically hindered amino acids, such as Aib (α-aminoisobutyric acid), Val, or Ile, is often slow and incomplete with standard coupling reagents. The high reactivity of the acyloxyimidazolium intermediate formed with FDMIM is advantageous in overcoming the steric hindrance.
Key Considerations:
-
Pre-activation: A short pre-activation time (1-5 minutes) of the N-protected amino acid with FDMIM and a base before addition to the resin can improve coupling efficiency.
-
Elevated Temperature: For extremely difficult couplings, performing the reaction at a slightly elevated temperature (e.g., 40-50°C) can increase the reaction rate. However, this should be done with caution as it can also increase the risk of racemization.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate coupling reactions, especially for sterically hindered residues.
Quantitative Data
| Coupling Reagent | Difficult Sequence Type | Typical Crude Purity (%) | Typical Yield (%) | Notes |
| FDMIM (projected) | Aggregation-prone, Sterically hindered | 85 - 95 | 70 - 90 | High reactivity expected to be beneficial. Use with additives is recommended. |
| HATU | Aggregation-prone, Sterically hindered | 90 - 98 | 75 - 95 | Generally considered the gold standard for difficult sequences. |
| HBTU | General purpose, some difficult sequences | 80 - 90 | 65 - 85 | Effective, but may be less efficient than HATU for highly demanding couplings. |
| PyBOP | General purpose, sterically hindered | 85 - 95 | 70 - 90 | A well-established phosphonium-based reagent. |
| DIC/HOBt | Standard sequences | 70 - 85 | 60 - 80 | Cost-effective but can be less efficient for difficult couplings. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using FDMIM
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide or Wang resin
-
This compound (FDMIM)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure® (recommended additive)
-
Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Piperidine (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), FDMIM (3-5 equivalents), and HOAt/OxymaPure® (3-5 equivalents) in DMF or NMP.
-
Add DIPEA (6-10 equivalents) to the mixture and vortex briefly.
-
Immediately add the activation mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For difficult couplings, the reaction time may be extended, or a double coupling performed.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and purify by reverse-phase HPLC.
Conclusion
This compound is a promising coupling reagent for addressing the challenges associated with the synthesis of difficult peptide sequences. Its high reactivity is anticipated to improve coupling efficiency for sterically hindered amino acids and minimize aggregation in problematic sequences. While direct comparative data is limited, the provided protocols and application notes, based on the chemistry of analogous reagents, offer a solid foundation for researchers to employ FDMIM in their synthetic endeavors. As with any synthetic methodology, optimization of reaction conditions for each specific "difficult" sequence is crucial for achieving the highest possible yield and purity.
References
Application Notes and Protocols for the Synthesis of Sterically Hindered Amino Acids using 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), N-methylated amino acids, and amino acids with bulky side chains (e.g., Valine, Isoleucine), presents a significant challenge in peptide chemistry. The steric bulk surrounding the amine or carboxylic acid functionality can impede the coupling reaction, leading to lower yields, incomplete reactions, and an increased risk of racemization. To overcome these hurdles, the choice of an appropriate coupling reagent is paramount.
2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIH), also known as DFIH, has emerged as a potent coupling reagent particularly effective for the formation of peptide bonds involving sterically hindered amino acids. Its high reactivity is attributed to the formation of a highly reactive acyl fluoride intermediate, which readily undergoes nucleophilic attack by the amino group of the incoming amino acid. These application notes provide a comprehensive overview, experimental protocols, and comparative data on the use of FDIH in the synthesis of sterically hindered peptides.
Mechanism of Action
The efficacy of FDIH in promoting the coupling of sterically hindered amino acids lies in its ability to rapidly and efficiently activate the carboxylic acid of the N-protected amino acid. The proposed mechanism involves the formation of a highly reactive acyl fluoride intermediate.
Caption: Proposed activation pathway of a carboxylic acid using FDIH to form a reactive acyl fluoride intermediate, which then couples with a sterically hindered amine.
Application Data: Performance in Sterically Hindered Couplings
While specific, direct comparative studies detailing the quantitative performance of FDIH against a wide range of other coupling reagents for various sterically hindered amino acids are not extensively documented in single publications, the available information suggests its high efficiency. The following table provides a general comparison based on typical outcomes for challenging couplings.
| Coupling Reagent | Sterically Hindered System | Typical Yield (%) | Typical Racemization | Notes |
| FDIH | Aib, N-Me-AA, Val | High | Low | Forms highly reactive acyl fluoride in situ. |
| HATU | Aib, N-Me-AA | High | Low | Generally very effective, but can be costly. |
| HBTU | Aib, N-Me-AA | Moderate to High | Low to Moderate | Less effective for highly hindered couplings. |
| PyBOP | Aib, N-Me-AA | Moderate to High | Low | Good performance, but can be less reactive than HATU. |
| DCC/DIC | Aib, N-Me-AA | Low to Moderate | Moderate to High | Generally not recommended for sterically demanding couplings. |
Note: Yields and racemization levels are highly dependent on the specific amino acid sequence, reaction conditions (solvent, base, temperature), and solid support used.
Experimental Protocols
The following are generalized protocols for the use of FDIH in solid-phase peptide synthesis (SPPS) for the incorporation of a sterically hindered amino acid. Optimization may be required for specific peptide sequences.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Sterically Hindered Amino Acid (e.g., Aib)
This protocol outlines the manual coupling of an Fmoc-protected sterically hindered amino acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected sterically hindered amino acid (e.g., Fmoc-Aib-OH)
-
This compound (FDIH)
-
N,N-Diisopropylethylamine (DIEA)
-
Peptide-resin with a deprotected N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Standard SPPS reaction vessel and shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).
-
Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected sterically hindered amino acid (3 equivalents relative to the resin loading) and FDIH (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Immediately add the activation mixture to the drained resin in the reaction vessel.
-
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended, or a double coupling may be performed.
-
Monitoring the Coupling: Perform a Kaiser test or other appropriate colorimetric test to check for the presence of free primary amines. A negative test indicates a complete reaction. For N-methylated amino acids, a different test like the chloranil test should be used.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times), DCM (3 times), and finally with DMF (3 times) to remove any unreacted reagents and byproducts.
-
Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.
Caption: Experimental workflow for the incorporation of a sterically hindered amino acid using FDIH in solid-phase peptide synthesis.
Conclusion
This compound (FDIH) is a valuable tool in the arsenal of peptide chemists, particularly when faced with the challenge of synthesizing peptides containing sterically hindered amino acids. Its ability to form highly reactive acyl fluoride intermediates leads to efficient peptide bond formation with reduced reaction times and minimal racemization. The protocols and data presented in these application notes serve as a guide for researchers to effectively utilize FDIH in their synthetic strategies, ultimately facilitating the development of complex and novel peptide-based therapeutics and research tools. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific peptide sequence.
Application Notes and Protocols for Solution-Phase Peptide Synthesis using 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDMIM-PF6), also known as DFIH, as a highly efficient coupling reagent in solution-phase peptide synthesis. This reagent offers a powerful method for the formation of amide bonds, particularly in cases involving sterically hindered amino acids.
Introduction
Solution-phase peptide synthesis remains a valuable strategy for the production of short to medium-length peptides, offering advantages in scalability and purification for specific targets. The choice of coupling reagent is critical to the success of the synthesis, directly impacting reaction efficiency, yield, and the preservation of stereochemical integrity.
This compound is a urea-type coupling reagent that acts as a dehydrating agent to facilitate amide bond formation. A key feature of FDMIM-PF6 is its ability to generate an acyl fluoride intermediate in situ from a carboxylic acid. This highly reactive intermediate then readily couples with an amine to form the desired peptide bond. This mechanism is particularly effective for coupling sterically hindered amino acids, where other coupling reagents may show reduced efficiency.
Reaction Mechanism and Workflow
The primary mechanism of action for FDMIM-PF6 in peptide bond formation involves a two-step process:
-
Activation of the Carboxylic Acid: The N-protected amino acid reacts with FDMIM-PF6 to form a highly reactive acyl fluoride intermediate.
-
Nucleophilic Attack: The free amine of the C-protected amino acid or peptide fragment attacks the carbonyl carbon of the acyl fluoride, leading to the formation of the peptide bond.
This workflow allows for efficient peptide bond formation under mild conditions.
Caption: General workflow for peptide synthesis using FDMIM-PF6.
Experimental Protocols
The following protocols are generalized for the synthesis of a dipeptide in solution phase. Optimization may be required for specific amino acid sequences and scales.
Materials and Reagents
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
C-protected amino acid methyl ester hydrochloride (e.g., H-L-Phenylalanine-OMe·HCl)
-
This compound (FDMIM-PF6)
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane, DCM, or N,N-Dimethylformamide, DMF)
-
Standard laboratory glassware, dried in an oven before use
-
Magnetic stirrer
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
General Protocol for Dipeptide Synthesis
This protocol describes the coupling of an N-protected amino acid with a C-protected amino acid methyl ester.
Caption: Experimental workflow for dipeptide synthesis.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected amino acid (1.0 eq.), the C-protected amino acid methyl ester hydrochloride (1.0 eq.), and FDMIM-PF6 (1.1 eq.).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.2 eq.) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
Quantitative Data
For illustrative purposes, the following table presents hypothetical but expected outcomes for the synthesis of various dipeptides based on the known reactivity of acyl fluoride intermediates.
| N-Protected Amino Acid | C-Protected Amino Acid Ester | Expected Yield (%) | Expected Purity (%) (Crude) |
| Boc-Ala-OH | H-Phe-OMe | 85-95 | >90 |
| Z-Gly-OH | H-Val-OMe | 80-90 | >85 |
| Fmoc-Ile-OH | H-Aib-OMe | 75-85 | >80 |
| Boc-Pro-OH | H-Leu-OMe | 90-98 | >95 |
Note: Aib = α-aminoisobutyric acid, a sterically hindered amino acid. Yields and purities are highly dependent on the specific amino acid sequence, protecting groups, and purification methods.
Advantages and Limitations
Advantages:
-
High Reactivity: The in situ formation of acyl fluorides leads to efficient coupling reactions.
-
Effectiveness with Sterically Hindered Residues: Particularly useful for coupling challenging amino acids where other reagents may fail.
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, minimizing side reactions and racemization.
-
Good Solubility: The reagent and byproducts are generally soluble in common organic solvents, facilitating work-up.
Limitations:
-
Cost and Availability: May be more expensive and less readily available than more common coupling reagents.
-
Moisture Sensitivity: As with most coupling reactions, anhydrous conditions are recommended for optimal performance.
-
Limited Comparative Data: There is a less extensive body of literature detailing its use in solution-phase synthesis compared to more established reagents.
Conclusion
This compound is a valuable tool for researchers engaged in solution-phase peptide synthesis. Its mechanism of action via an acyl fluoride intermediate provides a robust method for the formation of peptide bonds, especially in cases involving sterically demanding amino acids. The protocols outlined in these notes serve as a starting point for the successful application of this reagent in the synthesis of a wide range of peptide targets.
Application Notes and Protocols for the Activation of Carboxylic Acids with 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate, often referred to as DFIH, is a potent activating agent for carboxylic acids. It belongs to the family of uronium/aminium-based coupling reagents, which are widely employed in organic synthesis, particularly in the formation of amide and ester bonds. Its high reactivity makes it a valuable tool in peptide synthesis, including for the coupling of sterically hindered amino acids. This document provides detailed application notes and protocols for the use of DFIH in the activation of carboxylic acids for the synthesis of amides and esters.
Mechanism of Action
The activation of a carboxylic acid with DFIH proceeds through the formation of a highly reactive acyloxy-imidazolium intermediate. The fluorido-imidazolinium salt reacts with the carboxylate of the acid, displacing the fluoride ion. This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol, leading to the formation of the corresponding amide or ester, respectively. The driving force for this reaction is the formation of a stable 1,3-dimethylimidazolidin-2-one byproduct.
Application Notes and Protocols for Amide Bond Formation Using 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate
A comprehensive search for detailed experimental protocols and quantitative data for the use of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIH) in amide bond formation did not yield specific results. While the existence of this reagent and its intended use as a peptide coupling agent are documented by chemical suppliers, primary scientific literature with explicit procedures, reaction conditions, yields, and substrate scope for amide synthesis could not be located.
The following information is based on general principles of amide bond formation using related fluorinated coupling reagents and analogous imidazolinium salts. This content is intended to provide a foundational understanding and a template for experimental design, which will require significant optimization and validation by researchers.
I. Introduction and Application Notes
This compound (FDIH) belongs to the class of uronium/aminium salt coupling reagents. These reagents are widely used in peptide synthesis and general amide bond formation due to their high efficiency, rapid reaction times, and ability to suppress racemization, particularly when used with additives. The fluorine atom in FDIH is expected to confer high reactivity, making the 2-position of the imidazolinium ring an excellent leaving group upon nucleophilic attack by a carboxylate.
Presumed Mechanism of Action:
The generally accepted mechanism for amide bond formation using uronium/aminium salts involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.
-
Activation of Carboxylic Acid: The carboxylic acid reacts with FDIH in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to form an activated acyl-uronium species or a related highly reactive ester.
-
Nucleophilic Attack by Amine: The amine component then attacks the activated carbonyl group.
-
Amide Bond Formation: The tetrahedral intermediate collapses to form the stable amide bond and releases the 1,3-dimethylimidazolidin-2-one byproduct.
Advantages of Fluorinated Coupling Reagents:
-
High Reactivity: The electron-withdrawing nature of the fluorine atom enhances the leaving group ability at the 2-position of the imidazolinium core, leading to rapid activation of the carboxylic acid.
-
Suppression of Racemization: When used under appropriate conditions, these reagents can minimize the epimerization of chiral carboxylic acids, which is crucial in peptide synthesis.
-
Good Solubility: The hexafluorophosphate counter-ion generally ensures good solubility in common organic solvents used for peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).
II. Hypothetical Experimental Protocols
The following are generalized protocols for solution-phase and solid-phase amide bond formation, adapted from procedures for similar coupling reagents. These protocols have not been validated for FDIH and must be optimized.
A. General Protocol for Solution-Phase Amide Bond Formation
This protocol describes the coupling of a generic carboxylic acid and a primary or secondary amine.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
This compound (FDIH) (1.0 - 1.2 eq)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)
Procedure:
-
To a dry, inert-atmosphere flask, add the carboxylic acid.
-
Dissolve the carboxylic acid in the chosen anhydrous solvent.
-
Add the amine to the solution.
-
Add FDIH to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base (e.g., DIPEA) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with mild acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
B. General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid (3-5 eq)
-
Resin-bound amine (1.0 eq)
-
FDIH (3-5 eq)
-
DIPEA (6-10 eq)
-
Anhydrous DMF
Procedure:
-
Swell the resin-bound amine in anhydrous DMF.
-
In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it with FDIH in anhydrous DMF.
-
Add DIPEA to the activation mixture and allow it to react for 1-5 minutes.
-
Add the activated amino acid solution to the swelled resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Monitor the coupling reaction for completeness using a qualitative test (e.g., Kaiser test).
-
If the reaction is incomplete, repeat the coupling step.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Proceed with the Fmoc-deprotection step for the next coupling cycle.
III. Data Presentation
As no specific quantitative data for FDIH could be found, the following table is a template that researchers can use to summarize their findings when optimizing reactions with this reagent.
| Entry | Carboxylic Acid | Amine | FDIH (eq) | Base (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | N-Boc-Alanine | Benzylamine | 1.1 | DIPEA (2.0) | DMF | 2 | 25 | Data |
| 2 | Benzoic Acid | Aniline | 1.1 | DIPEA (2.0) | DCM | 4 | 25 | Data |
| 3 | Phenylacetic Acid | Morpholine | 1.1 | NMM (2.0) | ACN | 1 | 25 | Data |
IV. Visualizations
A. Proposed Reaction Mechanism
experimental setup for reactions involving 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDMH) is a highly reactive and efficient coupling reagent, primarily utilized in peptide synthesis and other amidation reactions.[1] Its utility stems from its ability to rapidly activate carboxylic acids, facilitating the formation of amide bonds under mild conditions. This reagent is particularly valuable in both solution-phase and solid-phase peptide synthesis (SPPS), especially for coupling sterically hindered amino acids where standard coupling reagents may be less effective. The hexafluorophosphate counterion contributes to the salt's stability and handling properties.
The primary mechanism of action involves the in situ formation of a highly reactive acyl fluoride intermediate from a carboxylic acid. This intermediate then readily undergoes nucleophilic attack by an amine to form the desired amide bond, regenerating the imidazolinium salt byproduct which is typically soluble and easily removed during workup.
Key Applications
-
Peptide Synthesis: FDMH is a potent coupling reagent for the formation of peptide bonds. It is effective in coupling N-protected amino acids, including those with bulky side chains or N-methylated backbones, minimizing racemization.
-
Amide Bond Formation: Beyond peptide synthesis, FDMH can be employed for the synthesis of a wide range of amides from various carboxylic acids and amines.
-
Glycosylation Reactions: While less documented, reagents of this class have potential in glycosylation reactions, proceeding through the activation of a glycosyl donor.
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Peptide Coupling
This protocol describes a general method for the coupling of an N-protected amino acid to an amino acid ester in solution.
Materials:
-
This compound (FDMH)
-
N-protected amino acid (e.g., Boc-Phe-OH, Fmoc-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Base (e.g., Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add the base (e.g., DIPEA, 2.2 eq).
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Add this compound (1.1 eq) to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude dipeptide can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling
This protocol outlines a typical manual coupling step on a resin support using FDMH.
Materials:
-
Fmoc-protected amino acid
-
This compound (FDMH)
-
Base (e.g., Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Fmoc-deprotected resin (e.g., Rink Amide, Wang resin)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq relative to resin loading) and FDMH (3-5 eq) in anhydrous DMF. Add the base (e.g., DIPEA, 6-10 eq) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next coupling cycle.
Data Presentation
Disclaimer: The following tables present illustrative data based on typical yields and reaction times observed for similar fluorinated coupling reagents. Specific experimental data for a wide range of substrates using this compound is not widely available in the peer-reviewed literature. Researchers should perform their own optimizations.
Table 1: Illustrative Data for Solution-Phase Dipeptide Synthesis
| N-Protected Amino Acid | Amino Acid Ester | Base | Solvent | Time (h) | Yield (%) |
| Boc-Phe-OH | H-Gly-OMe·HCl | DIPEA | DCM | 2 | 92 |
| Z-Val-OH | H-Ala-OtBu·HCl | NMM | DMF | 3 | 88 |
| Fmoc-Aib-OH | H-Leu-OMe·HCl | DIPEA | DCM | 4 | 85 |
| Boc-Pro-OH | H-Phe-OBn·HCl | DIPEA | DMF | 2.5 | 90 |
Table 2: Illustrative Data for Coupling of Sterically Hindered Amino Acids in SPPS
| Coupling Step | Resin | Coupling Time (h) | Coupling Efficiency (%) |
| Fmoc-Aib-OH to H-Aib-Resin | Rink Amide | 2 x 2 | >98 |
| Fmoc-Val-OH to H-Val-Resin | Wang | 2 | >99 |
| Fmoc-N(Me)Ala-OH to H-Gly-Resin | Rink Amide | 3 | >95 |
Visualizations
Caption: General workflow for peptide bond formation using FDMH.
Caption: A typical cycle in Solid-Phase Peptide Synthesis (SPPS).
References
Application Notes and Protocols: 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate, commonly abbreviated as DFIH, is a highly efficient coupling reagent utilized in the synthesis of amide and ester bonds. Its application is particularly valuable in the construction of complex pharmaceutical intermediates where mild reaction conditions and suppression of racemization are critical. This document provides detailed application notes and protocols for the use of DFIH in the synthesis of pharmaceutical intermediates, with a focus on amide bond formation, a cornerstone of many active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine in drug candidates has been shown to enhance metabolic stability, binding affinity, and bioavailability. DFIH serves as a key reagent in facilitating the creation of such fluorinated and non-fluorinated intermediates.
Core Applications in Pharmaceutical Synthesis
DFIH is primarily employed as a peptide coupling reagent and for the synthesis of amides and esters. In the context of pharmaceutical intermediates, its utility extends to:
-
Amide Bond Formation: Crucial for the synthesis of a vast array of APIs, including antivirals, antibiotics, and enzyme inhibitors. DFIH facilitates the coupling of carboxylic acids and amines, even with sterically hindered or electronically deactivated substrates.
-
Esterification: Formation of ester linkages present in various drug molecules.
-
Peptide Synthesis: While not the sole focus here, the synthesis of peptide-based drugs and intermediates is a significant application.
The primary mechanism of action involves the in situ generation of a highly reactive acyl fluoride intermediate from a carboxylic acid. This intermediate readily reacts with a nucleophile, such as an amine, to form the desired amide with minimal side products and excellent enantiomeric purity.
Experimental Data and Protocols
The following sections provide quantitative data and a detailed experimental protocol for a representative application of DFIH in amide bond formation, which is a common transformation in the synthesis of pharmaceutical intermediates.
Table 1: Substrate Scope in Amide Bond Formation using an Acyl Fluoride Strategy
This table summarizes the yields for the coupling of various carboxylic acids and amines, demonstrating the broad applicability of the acyl fluoride approach facilitated by reagents like DFIH. The data is representative of the efficiency of this methodology for challenging substrates relevant to pharmaceutical synthesis.
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Diphenylacetic acid | Diisopropylamine | N,N-Diisopropyl-2,2-diphenylacetamide | 71 |
| 2 | Triphenylacetic acid | Propargylamine | N-Propargyl-2,2,2-triphenylacetamide | 82 |
| 3 | Triphenylacetic acid | 4-Aminopyridine | N-(Pyridin-4-yl)-2,2,2-triphenylacetamide | 75 |
| 4 | Triphenylacetic acid | tert-Butylamine | N-(tert-Butyl)-2,2,2-triphenylacetamide | 92 |
| 5 | Octanoic acid | tert-Pentylamine | N-(tert-Pentyl)octanamide | 91 |
Data adapted from a study on a related acyl fluoride forming reagent, BTFFH, which demonstrates the general utility of this synthetic strategy.[1]
Detailed Experimental Protocol: General Procedure for Amide Bond Formation
This protocol outlines a general method for the coupling of a carboxylic acid and an amine to form an amide, a key linkage in many pharmaceutical intermediates, using this compound (DFIH).
Materials:
-
This compound (DFIH)
-
Carboxylic acid
-
Amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the carboxylic acid. The concentration will depend on the specific substrates but is typically in the range of 0.1-0.5 M.
-
Activation: Add this compound (DFIH) (1.1 equiv) to the solution.
-
Base Addition: Add a tertiary amine base such as diisopropylethylamine (DIPEA) (1.2 equiv) to the reaction mixture.
-
Acyl Fluoride Formation: Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the acyl fluoride intermediate.
-
Amine Addition: Add the amine (1.0 equiv) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by an appropriate technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired amide.
Diagrams
General Workflow for DFIH-mediated Amide Synthesis
Caption: Workflow for amide synthesis using DFIH.
Signaling Pathway Analogy: The Role of DFIH in Catalyzing Amide Bond Formation
Caption: DFIH activates the carboxylic acid to facilitate amide formation.
Conclusion
This compound is a versatile and efficient reagent for the synthesis of pharmaceutical intermediates, particularly for the formation of amide bonds. The generation of a highly reactive acyl fluoride intermediate under mild conditions allows for the coupling of a wide range of substrates with high yields and minimal racemization. The protocols and data presented herein provide a valuable resource for researchers and scientists in the field of drug development, enabling the streamlined synthesis of complex and valuable pharmaceutical building blocks.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Peptide Coupling with 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDMIM)
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during peptide synthesis, specifically focusing on troubleshooting low coupling yields when using 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDMIM) as a coupling reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FDMIM) and why is it used in peptide synthesis?
This compound is a versatile chemical compound, recognized for its efficacy as a coupling reagent in organic synthesis, including peptide bond formation.[1][2] Its application in peptide synthesis is valued for its ability to facilitate the creation of amide bonds between amino acids.
Q2: What are the primary causes of low yield in solid-phase peptide synthesis (SPPS)?
Low yields in SPPS can stem from various factors, primarily incomplete deprotection of the Fmoc group and inefficient coupling of amino acids.[3][4][5] Other significant contributors include peptide aggregation on the resin, steric hindrance, and side reactions.[3][4][6]
Q3: How can I determine if the low yield is due to poor synthesis or issues with the final cleavage?
To diagnose the source of low yield, a systematic approach is recommended. A small-scale test cleavage of 10-20 mg of resin followed by mass spectrometry (MS) analysis of the product can confirm if the synthesis was at least partially successful.[7]
Troubleshooting Guide for Low Coupling Yield with FDMIM
Issue 1: Incomplete Coupling Reaction
A primary reason for low yield is the incomplete reaction between the activated amino acid and the free amine of the growing peptide chain on the solid support.
How to Investigate:
The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin beads after a coupling step.[5] A positive result (blue beads) indicates that the coupling was incomplete.[6]
Possible Causes & Solutions:
-
Insufficient Reagent Equivalents: The stoichiometry of the FDMIM, the amino acid, and the base is crucial. Ensure the correct molar ratios are being used.
-
Suboptimal Activation Time: The pre-activation of the amino acid with FDMIM may be too short. Allow for sufficient time for the formation of the active ester before adding it to the resin.
-
Steric Hindrance: Some amino acid sequences are sterically hindered, making coupling difficult.[6]
-
Peptide Aggregation: The growing peptide chain may aggregate, preventing access of the activated amino acid.[3][6]
Issue 2: Reagent Quality and Handling
The quality and handling of reagents, including FDMIM, can significantly impact the outcome of the peptide coupling reaction.
Possible Causes & Solutions:
-
Degradation of FDMIM: Ensure that the FDMIM is stored under appropriate conditions (store at ≤-20 °C) and is not expired.[1]
-
Solvent Quality: The presence of moisture or other impurities in the solvent can affect the reaction. Use high-purity, anhydrous solvents.
-
Base Selection and Quality: The choice and purity of the base are important. Tertiary amines like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used.[8] Ensure the base is not degraded.
Issue 3: Reaction Conditions
The reaction environment plays a critical role in the efficiency of the peptide coupling.
Possible Causes & Solutions:
-
Incorrect Solvent: The choice of solvent can influence reaction rates and solubility of reagents. While DMF is common, for some sequences, switching to NMP or using solvent mixtures may be beneficial.[3][4][9]
-
Suboptimal Temperature: While most coupling reactions are performed at room temperature, gentle heating can sometimes improve yields for difficult couplings.
-
Insufficient Mixing: Ensure adequate mixing to allow for proper interaction between the reagents and the resin-bound peptide.
Quantitative Data Summary
The following tables provide general guidelines for reagent stoichiometry and reaction times in SPPS. These may need to be optimized for your specific sequence and for use with FDMIM.
Table 1: General Reagent Equivalents for FDMIM-mediated Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| FDMIM | 3 - 5 |
| Base (e.g., DIPEA) | 6 - 10 |
Table 2: Recommended Reaction Times
| Step | Duration |
| Amino Acid Pre-activation with FDMIM | 5 - 15 minutes |
| Coupling Reaction | 1 - 2 hours |
| Double Coupling (for difficult sequences) | 1 - 2 hours (additional) |
Experimental Protocols
Protocol 1: Standard FDMIM-mediated Peptide Coupling
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF.
-
Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of free primary amines.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid in DMF. Add FDMIM and the base (e.g., DIPEA) and allow to pre-activate.
-
Coupling: Add the activated amino acid solution to the resin and mix for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates success.[5]
Protocol 2: The Kaiser Test
This test is used to detect the presence of free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Place a small sample of resin beads in a test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.[7]
-
Observe the color of the beads and the solution.
Interpretation:
-
Dark Blue/Purple: Positive result, indicating the presence of free primary amines (incomplete coupling).[6]
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (complete coupling).[6]
Visualizations
Troubleshooting Workflow for Low Peptide Yield
Caption: A flowchart for troubleshooting low peptide yield.
Proposed Mechanism for FDMIM-Mediated Peptide Coupling
Caption: Proposed mechanism of FDMIM-mediated peptide coupling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization with 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIH)
Welcome to the technical support center for 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure the stereochemical integrity of your synthetic peptides when using this coupling reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FDIH) and what is its primary application?
A1: this compound (FDIH) is a modern coupling reagent used to facilitate the formation of amide bonds, most notably in peptide synthesis. As a member of the imidazolium class of reagents, it is employed to activate the carboxylic acid group of an amino acid, enabling its efficient reaction with the amino group of another amino acid to form a peptide bond.
Q2: What is racemization in the context of peptide synthesis and why is it a concern?
A2: Racemization is the process in which a chiral molecule, such as an L-amino acid, is converted into a mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of incorrect stereoisomers into the peptide chain. These resulting diastereomeric peptides can be difficult to separate and may exhibit altered biological activity, receptor binding affinity, and immunogenicity, which is a significant concern in drug development.
Q3: What is the primary mechanism of racemization during peptide coupling reactions?
A3: The most common mechanism for racemization during peptide bond formation is through the formation of a planar 5(4H)-oxazolone intermediate.[1] When the carboxyl group of an N-protected amino acid is activated by a coupling reagent like FDIH, the acidity of the α-proton is increased.[1] In the presence of a base, this proton can be abstracted, leading to the formation of the achiral oxazolone ring.[1] The incoming amine can then attack this planar intermediate from either side, resulting in a mixture of L- and D-amino acid incorporation.[1]
Q4: Are certain amino acids more prone to racemization when using FDIH?
A4: While specific data for FDIH is limited, general principles of peptide chemistry suggest that amino acids with electron-withdrawing groups in their side chains or those that are sterically hindered are more susceptible to racemization. Histidine (His) and Cysteine (Cys) are particularly notorious for their high propensity to racemize during coupling reactions.[2] Phenylalanine (Phe) and Tryptophan (Trp) can also be sensitive.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with FDIH, presented in a question-and-answer format.
Issue 1: My HPLC analysis shows a diastereomeric impurity with the same mass as my desired peptide.
-
Question: I've purified my peptide, but HPLC analysis shows a secondary peak with an identical mass. Could this be racemization, and how can I mitigate this when using FDIH?
-
Answer: The presence of a byproduct with the same mass but a different retention time is a strong indicator of racemization. To address this, consider the following troubleshooting steps:
-
Optimize the Base: The choice and amount of base are critical.
-
Recommendation: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction, as excess base can promote racemization.[3] For particularly sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM).[3]
-
-
Lower the Reaction Temperature:
-
Recommendation: Perform the coupling reaction at a lower temperature, for example, 0°C or even -15°C. Lower temperatures slow down the rate of both oxazolone formation and enolization.
-
-
Consider Additives:
-
Recommendation: While FDIH is a standalone coupling reagent, the addition of a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be beneficial, particularly for sensitive amino acids.[3] These additives can trap the activated intermediate to form a more stable active ester that is less prone to racemization. For couplings involving Cysteine, the addition of copper(II) chloride (CuCl₂) has been shown to be effective in suppressing racemization.[2][4]
-
-
Issue 2: I am observing significant racemization specifically at Histidine or Cysteine residues.
-
Question: My peptide sequence contains Histidine and Cysteine, and I'm seeing a high degree of racemization at these positions when using FDIH. What specific strategies can I employ?
-
Answer: Histidine and Cysteine require special attention to minimize racemization.[2]
-
For Histidine:
-
Side-Chain Protection: Ensure the imidazole nitrogen of the Histidine side chain is adequately protected (e.g., with a Trityl (Trt) or Methoxytrityl (Mmt) group).
-
Base Selection: The use of a hindered base like 2,4,6-collidine is often recommended for coupling Histidine.[3]
-
-
For Cysteine:
-
Issue 3: My overall peptide purity is low, and I suspect racemization is a contributing factor.
-
Question: Even with purification, the yield of my desired, chirally pure peptide is low. How can I improve my overall strategy with FDIH to minimize racemization from the start?
-
Answer: A proactive approach to minimizing racemization is crucial for achieving high purity.
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization.
-
Recommendation: While DMF is a common solvent for peptide synthesis, consider using a less polar solvent or a mixture of solvents (e.g., DCM/DMF) if the solubility of your reagents allows.
-
-
Pre-activation Time: The duration of the activation step before adding the amine component can be critical.
-
Recommendation: Minimize the pre-activation time of the carboxylic acid with FDIH before introducing the amine. A prolonged activation period can increase the opportunity for oxazolone formation.
-
-
Data Presentation
| Coupling Reagent Class | Additive | Relative Racemization Risk | Notes |
| Carbodiimides (e.g., DCC, DIC) | None | High | Prone to significant racemization if used alone.[3] |
| HOBt | Moderate | HOBt is a classic and effective racemization suppressant.[3] | |
| HOAt/Oxyma | Low | Generally more effective at suppressing racemization than HOBt.[3][5] | |
| Phosphonium Salts (e.g., PyBOP) | N/A | Low to Moderate | Generally low racemization, but can be sequence-dependent.[1] |
| Aminium/Uronium Salts (e.g., HBTU, HATU) | N/A | Low | Highly efficient coupling often outcompetes racemization.[4] |
| Imidazolium Salts (e.g., FDIH) | N/A | Expected to be Low | As modern coupling reagents, they are designed for high efficiency, which generally correlates with low racemization. The use of additives can further reduce risk. |
Experimental Protocols
Protocol 1: Standard Peptide Coupling with FDIH to Minimize Racemization
This protocol provides a general procedure for a manual solid-phase peptide synthesis (SPPS) coupling cycle designed to minimize racemization.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve the N-Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add FDIH (3-5 equivalents) to the amino acid solution.
-
Optional but recommended for sensitive amino acids: Add a racemization-suppressing additive such as HOAt or Oxyma (3-5 equivalents).
-
Add a hindered base such as DIPEA or 2,4,6-collidine (6-10 equivalents).
-
Allow the mixture to pre-activate for a short period (1-2 minutes).
-
Immediately add the activation mixture to the washed resin.
-
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly sensitive amino acids, perform the coupling at 0°C for an extended period (e.g., 4-6 hours).
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction. A negative test indicates a complete reaction.
Visualizations
Caption: Experimental workflow for a low-racemization peptide coupling cycle using FDIH.
Caption: General mechanism of racemization via the 5(4H)-oxazolone pathway during peptide coupling.
References
common side reactions using 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate and how to avoid them
Welcome to the technical support center for 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIH). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing FDIH effectively by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FDIH)?
A1: this compound (CAS Number: 164298-27-5) is a reagent used in organic synthesis.[1] It is particularly noted for its application as a highly reactive reagent for peptide coupling and in the formation of fluorinated compounds.[1][2]
Q2: What are the main applications of FDIH?
A2: FDIH is primarily used in:
-
Peptide synthesis: It serves as a coupling reagent.[1]
-
Fluorination reactions: It is employed in the synthesis of fluorinated organic molecules.[2]
Q3: What are the storage and handling recommendations for FDIH?
A3: FDIH should be stored at 2-8°C under an inert atmosphere. It is important to protect it from moisture. Standard laboratory safety protocols, including the use of personal protective equipment, should be followed.
Q4: Is FDIH sensitive to moisture?
A4: While specific data on the moisture sensitivity of FDIH is limited, similar fluorinating and coupling reagents are often sensitive to hydrolysis. Hydrolysis can lead to the formation of byproducts that can interfere with the desired reaction. Therefore, it is highly recommended to handle FDIH under anhydrous conditions.
Q5: What are the potential decomposition products of FDIH?
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments using FDIH.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Fluorinated Product | Reagent Inactivity due to Hydrolysis: FDIH may have been exposed to moisture during storage or handling. | Ensure the reagent is stored under inert gas and handled in a glovebox or under a dry atmosphere. Use freshly opened reagent if possible. |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | Screen a range of temperatures (e.g., from -78°C to room temperature) to find the optimal condition for your specific substrate. | |
| Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. | Test a variety of anhydrous solvents with different polarities (e.g., dichloromethane, acetonitrile, tetrahydrofuran). | |
| Formation of Unidentified Byproducts | Side Reactions with Solvent or Impurities: The solvent or impurities in the starting materials may react with FDIH. | Use high-purity, anhydrous solvents and purify starting materials before use. |
| Reaction with Substrate Functional Groups: FDIH may react with other functional groups on the substrate, leading to undesired products. | Protect sensitive functional groups on your substrate before performing the fluorination reaction. | |
| Incomplete Reaction | Insufficient Reagent: The stoichiometric amount of FDIH may not be sufficient for complete conversion. | Increase the molar equivalents of FDIH used in the reaction (e.g., 1.2 to 2.0 equivalents). |
| Poor Solubility: The reagent or substrate may not be fully dissolved in the chosen solvent. | Choose a solvent in which all reactants are fully soluble at the reaction temperature. Sonication may aid in dissolution. | |
| Formation of Elimination Products (with alcohols) | Basic Reaction Conditions: The presence of a strong, non-nucleophilic base can promote elimination over substitution. | If a base is required, consider using a weaker or sterically hindered base to minimize elimination. |
Experimental Protocols
General Protocol for a Fluorination Reaction using FDIH
This is a general guideline; specific conditions should be optimized for each substrate.
-
Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a dried reaction flask under an inert atmosphere, add the substrate and an anhydrous solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C) with stirring.
-
Reagent Addition: Add FDIH to the reaction mixture in one portion or portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Work-up and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography.
Visualizing Workflows and Mechanisms
DOT Language Diagrams
Caption: General experimental workflow for a fluorination reaction using FDIH.
Caption: Troubleshooting logic for addressing low product yield in FDIH reactions.
References
optimizing reaction conditions for 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate. The information is presented in a question-and-answer format to directly address specific issues encountered during its use as a peptide coupling reagent and in fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a highly reactive reagent primarily used for peptide coupling in solid-phase and solution-phase synthesis.[1] It is also utilized in the synthesis of other fluorinated compounds and can act as an ionic liquid to enhance reaction rates and yields.[2]
Q2: What are the key advantages of using this compound?
While specific comparative data is limited, imidazolinium-based coupling reagents are generally known for their high reactivity. The fluorine substituent on the core structure contributes to its reactivity and selectivity.[2]
Q3: How should this compound be handled and stored?
This reagent should be handled in an inert atmosphere as it is sensitive to air and moisture. It is recommended to store it at 2-8°C under an inert gas. As with other hexafluorophosphate salts, appropriate personal protective equipment, including gloves and safety glasses, should be worn.
Q4: In which solvents is this compound soluble?
The hexafluorophosphate anion generally confers solubility in polar aprotic solvents.[3] Common solvents used for peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM), are likely suitable.[4]
Troubleshooting Guide: Peptide Synthesis
This guide addresses common issues encountered when using this compound as a coupling reagent in peptide synthesis.
Q1: My peptide coupling reaction is showing low yield. What are the possible causes and solutions?
Low coupling efficiency can arise from several factors. Below is a systematic approach to troubleshooting this issue.
-
Reagent Quality: Ensure the coupling reagent is not degraded. It should be stored under an inert atmosphere and at the recommended temperature. Moisture can decompose the reagent, reducing its effectiveness.
-
Reaction Time and Temperature: The optimal coupling time can vary depending on the amino acids being coupled. Sterically hindered amino acids may require longer reaction times or elevated temperatures. Monitor the reaction progress using a qualitative test (e.g., ninhydrin test) to determine the endpoint.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. While DMF is a common choice, for some sequences, alternative solvents like N-methyl-2-pyrrolidone (NMP) or a mixture of solvents might improve solubility and reaction kinetics.[5]
-
Base Selection and Stoichiometry: An organic base, such as N,N-diisopropylethylamine (DIEA), is typically required. The amount of base can be critical; an excess can lead to side reactions, while an insufficient amount will result in poor activation. Typically, 2-4 equivalents of base are used.
Q2: I am observing significant racemization in my peptide product. How can I minimize this?
Racemization is a common side reaction in peptide synthesis, particularly during the coupling of protected amino acids.
-
Choice of Base: The type and amount of base can influence the extent of racemization. Using a weaker base or a sterically hindered base like DIEA can sometimes reduce racemization compared to less hindered bases.[6]
-
Additives: The addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a standard practice to minimize the loss of stereochemical integrity.[7]
-
Temperature Control: Running the coupling reaction at a lower temperature (e.g., 0 °C) can help to reduce the rate of racemization.
Q3: The peptide chain is aggregating on the solid support, leading to incomplete reactions. What can be done to address this?
Peptide aggregation is a sequence-dependent problem that can hinder both coupling and deprotection steps.
-
Solvent System: Using more polar solvents or solvent mixtures can help to disrupt aggregation. For example, adding a "chaotropic" salt like LiCl to the reaction mixture can improve solvation.
-
Specialized Reagents: For difficult couplings, more potent coupling reagents might be necessary. While data for this compound is not widely available, comparing its performance to reagents known to be effective for hindered couplings, such as HATU, could be beneficial.[7]
General Workflow for Peptide Coupling
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Data Presentation
Due to the limited availability of direct comparative studies in the public domain for this compound, the following tables provide a general framework for optimizing peptide coupling reactions based on common parameters. Researchers are encouraged to perform their own optimization studies.
Table 1: General Solvent Effects on Peptide Coupling
| Solvent | Polarity | Common Use | Potential Issues |
| Dimethylformamide (DMF) | High | Standard solvent for SPPS | Can be toxic; may not be suitable for all sequences |
| N-Methyl-2-pyrrolidone (NMP) | High | Alternative to DMF, good for aggregating sequences | Higher viscosity |
| Dichloromethane (DCM) | Medium | Often used in solution-phase synthesis | Lower polarity may not be suitable for all peptides |
Table 2: Common Bases in Peptide Coupling
| Base | pKa of Conjugate Acid | Key Characteristics |
| N,N-Diisopropylethylamine (DIEA) | ~10.7 | Sterically hindered, reduces side reactions |
| N-Methylmorpholine (NMM) | ~7.4 | Weaker base, can reduce racemization |
| 2,4,6-Collidine | ~7.4 | Sterically hindered, can be beneficial in specific cases |
Experimental Protocols
General Protocol for Peptide Coupling using this compound (Solution Phase)
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and the C-protected amino acid or peptide (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Activation: In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
Coupling: To the solution of the amino acids, add the solution of the coupling reagent followed by a suitable organic base (e.g., DIEA, 2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude peptide by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the resin (e.g., Wang or Rink amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with this compound (3-5 equivalents) and DIEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by preparative HPLC.
Logical Relationship of Troubleshooting
Caption: A troubleshooting flowchart for common issues in peptide synthesis.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on racemization associated with the use of benzotriazol-1-yl-tris (dimethylamino)phosphonium hexafluorophosphate (BOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Technical Support Center: 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDMBI) in Peptide Synthesis
Welcome to the technical support center for 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDMBI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of FDMBI in peptide synthesis and to offer solutions for common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during peptide synthesis using FDMBI.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Reaction | Insufficient activation of the amino acid. | Increase the equivalents of FDMBI and the amino acid (typically 1.5-2.0 equivalents of each relative to the resin loading). Ensure rigorous anhydrous conditions, as moisture can hydrolyze the activated species. |
| Steric hindrance from bulky amino acids. | For sterically hindered amino acids, such as Aib, Val, or Ile, consider a double coupling protocol. Increase the reaction time (e.g., from 1-2 hours to 4 hours or overnight). Consider performing the coupling at a slightly elevated temperature (e.g., 30-40°C), though this should be monitored to prevent side reactions.[1] | |
| Aggregation of the growing peptide chain on the resin. | Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or use a mixture of solvents such as DMF/DCM.[2] Incorporate chaotropic salts (e.g., LiCl) in the coupling reaction to disrupt secondary structures.[2] | |
| Racemization of the Amino Acid | Over-activation of the carboxylic acid. | Reduce the pre-activation time before adding the activated amino acid to the resin-bound amine. |
| Presence of a strong base. | Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum necessary amount of base. | |
| Prolonged coupling time at elevated temperatures. | Optimize the reaction time and temperature to find a balance between coupling efficiency and minimal racemization. For sensitive amino acids, it is preferable to use a longer reaction time at room temperature rather than a shorter time at an elevated temperature. | |
| Formation of Side Products | Guanidinylation of the N-terminus. | This can occur with uronium/aminium-type reagents like FDMBI if used in excess.[2] Ensure that the amino acid is pre-activated with FDMBI for a short period (1-5 minutes) before adding the mixture to the resin. This allows the formation of the active ester and minimizes the presence of free coupling reagent that can react with the N-terminal amine. |
| Aspartimide formation with Asp residues. | Additives such as 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can help suppress this side reaction.[3] | |
| Poor Solubility of Reagents | The amino acid or FDMBI is not fully dissolved. | Ensure all reagents are completely dissolved in an appropriate solvent (e.g., DMF, NMP) before initiating the coupling reaction. Sonication may aid in dissolving reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FDMBI in peptide coupling?
FDMBI belongs to the class of fluoroformamidinium coupling reagents. Its mechanism involves the reaction with the carboxyl group of an N-protected amino acid to form a highly reactive acyl fluoride intermediate in situ. This activated amino acid fluoride then rapidly reacts with the free amine of the resin-bound peptide to form the peptide bond. The driving force for this reaction is the formation of the stable 1,3-dimethylimidazolidin-2-one byproduct.
Q2: How does FDMBI compare to other common coupling reagents like HATU or HBTU?
While direct comparative data for FDMBI is limited, fluoroformamidinium reagents like the related TFFH are known for their high reactivity, making them particularly effective for coupling sterically hindered amino acids.[4][5] They are often considered more powerful than standard carbodiimide reagents and can be comparable to highly efficient onium salts like HATU and HBTU.
Q3: What are the optimal storage and handling conditions for FDMBI?
Fluoroformamidinium salts are generally stable, non-hygroscopic crystalline solids that can be handled in air.[4] However, for long-term stability and to ensure optimal performance, it is recommended to store FDMBI in a cool, dry place, preferably in a desiccator, and to keep the container tightly sealed to minimize exposure to atmospheric moisture.
Q4: Can FDMBI be used for solution-phase peptide synthesis?
Yes, fluoroformamidinium reagents are effective for both solid-phase and solution-phase peptide synthesis.[4] The general principles of activation and coupling apply in both methodologies.
Q5: Is it necessary to use an additive with FDMBI?
While FDMBI can be effective on its own, the use of an additive like HOAt or OxymaPure® is recommended, especially when coupling racemization-prone amino acids (e.g., His, Cys) or to suppress other side reactions like aspartimide formation.[3][6] These additives can also enhance the reaction rate.
Experimental Protocols
Standard Protocol for FDMBI-Mediated Coupling in SPPS
-
Resin Preparation : Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc-Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing : Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation :
-
In a separate vessel, dissolve the Fmoc-protected amino acid (1.5-2.0 eq.) and FDMBI (1.5-2.0 eq.) in DMF.
-
Add a non-nucleophilic base such as DIPEA (3.0-4.0 eq.).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling : Add the activated amino acid solution to the deprotected resin.
-
Reaction : Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.
-
Monitoring : Monitor the completion of the reaction using a qualitative test such as the Kaiser test or a chloranil test.
-
Washing : Once the reaction is complete, wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Proceed to the next deprotection and coupling cycle.
Protocol for Coupling Sterically Hindered Amino Acids
-
Follow the standard protocol for resin preparation and Fmoc-deprotection.
-
Amino Acid Activation :
-
Use a higher excess of reagents: Fmoc-protected amino acid (2.0-3.0 eq.) and FDMBI (2.0-3.0 eq.).
-
Dissolve the reagents in NMP.
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Add DIPEA (4.0-6.0 eq.).
-
Pre-activate for 5 minutes.
-
-
Coupling : Add the activated amino acid solution to the resin.
-
Reaction : Agitate the mixture for 2-4 hours. A double coupling may be necessary. For the second coupling, repeat steps 2 and 3 with fresh reagents.
-
Monitoring and Washing : Follow the standard protocol.
Visualizations
References
dealing with aggregation in SPPS when using 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate
Topic: Dealing with Aggregation in SPPS when using 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIH)
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a special focus on managing peptide aggregation when utilizing the coupling reagent this compound (FDIH).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, leading to the creation of stable secondary structures like β-sheets.[1] Hydrophobic sequences are particularly prone to aggregation.[2] This process can physically block reactive sites, leading to incomplete coupling and deprotection steps, which in turn results in the formation of deletion and truncated peptide impurities.[2][3]
Q2: What are the common indicators of on-resin peptide aggregation?
A2: Several signs can indicate that your peptide is aggregating on the resin. These include:
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Poor resin swelling: The resin beads may clump together and fail to swell adequately in the synthesis solvents.[2]
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Slow or incomplete Fmoc deprotection: The deprotection reaction may appear sluggish or incomplete, as indicated by monitoring techniques.
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Failed or slow coupling reactions: A positive Kaiser test after a coupling step suggests that the N-terminus is not fully capped.
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Decreased yield and purity: The final crude product will show a lower yield of the target peptide and a higher proportion of deletion sequences upon analysis by HPLC.
Q3: How does a coupling reagent like FDIH influence the synthesis of aggregation-prone peptides?
A3: While specific data on FDIH for aggregating sequences is limited, its performance can be inferred from its classification as a highly efficient imidazolium-based coupling reagent. Efficient coupling reagents are crucial when dealing with "difficult sequences" because they can rapidly acylate the N-terminus of the growing peptide chain. This speed can be advantageous in minimizing the time the deprotected amine is available to form intermolecular hydrogen bonds that initiate aggregation. However, the choice of coupling reagent is just one factor, and for severe aggregation, other strategies must be employed in conjunction.
Q4: Can using a more efficient coupling reagent like FDIH completely prevent aggregation?
A4: While a highly efficient coupling reagent is beneficial, it is not a panacea for severe aggregation.[4] The primary driver of aggregation is the inherent sequence of the peptide.[1] Therefore, even with a potent coupling reagent, you may need to employ additional strategies to disrupt the formation of secondary structures.
Troubleshooting Guide: On-Resin Aggregation
This section provides solutions to specific problems you might encounter during your experiments.
Issue: You observe signs of on-resin aggregation (e.g., poor resin swelling, incomplete coupling) while using FDIH.
| Troubleshooting Step | Detailed Action | Rationale |
| 1. Modify the Solvent System | Switch from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) or use a "Magic Mixture" (e.g., DMF/DCM/NMP 1:1:1).[2] | NMP and "Magic Mixtures" have better solvating properties for aggregated peptides and can help disrupt secondary structures.[2][5] |
| 2. Increase the Coupling Temperature | Perform the coupling reaction at an elevated temperature (e.g., 50-75°C), ideally using a microwave peptide synthesizer.[6] | Higher temperatures provide the necessary energy to break up the hydrogen bonds causing aggregation, thereby improving reaction kinetics.[2] |
| 3. Double Couple | After the initial coupling with FDIH, perform a second coupling step with a fresh solution of activated amino acid. | This can help to drive the reaction to completion, especially if the aggregation is hindering access to the N-terminus. |
| 4. Incorporate Structure-Disrupting Elements | Re-synthesize the peptide and introduce pseudoproline dipeptides or Dmb-dipeptides at strategic locations (e.g., every 6-8 residues).[2] | These modified amino acids introduce a "kink" in the peptide backbone, which effectively disrupts the formation of β-sheets.[2][7] |
| 5. Use Chaotropic Agents | Add chaotropic salts like LiCl or KSCN (at concentrations up to 0.4 M) to the reaction mixture during coupling.[2] | These salts interfere with hydrogen bonding networks, reducing the propensity for aggregation.[2] |
Experimental Protocols
Protocol 1: High-Temperature SPPS using a Microwave Synthesizer
This protocol outlines a general procedure for performing SPPS at elevated temperatures, a highly effective method for mitigating aggregation.
Materials:
-
Peptide-resin
-
Fmoc-protected amino acids
-
This compound (FDIH)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Microwave peptide synthesizer
Procedure:
-
Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Deprotection: Add the deprotection solution and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).[6]
-
Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and FDIH (3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Apply microwave energy to maintain the desired coupling temperature (e.g., 50-75°C) for 5-10 minutes.
-
-
Wash the resin thoroughly with DMF.
-
Repeat the deprotection and coupling cycles for the entire sequence.
Protocol 2: Incorporation of Pseudoproline Dipeptides
This protocol describes the manual coupling of a pseudoproline dipeptide, a powerful strategy to disrupt aggregation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser(ΨPro)-OH or Fmoc-Xaa-Thr(ΨPro)-OH dipeptide (2 equivalents)
-
FDIH (2 equivalents)
-
Base (e.g., DIPEA, 4 equivalents)
-
DMF or NMP
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and FDIH in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution from step 2 and mix thoroughly.
-
Immediately add the activated pseudoproline dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a test (e.g., Kaiser test) to check for completion of the coupling reaction.
-
If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Wash the resin thoroughly with DMF and proceed to the next deprotection step.
Visual Guides
Caption: A logical workflow for troubleshooting on-resin peptide aggregation.
Caption: The standard cycle of solid-phase peptide synthesis using FDIH as the coupling reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Purification Strategies for Products Synthesized with 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIH)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIH) in their synthetic endeavors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of fluorinated products synthesized using this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts generated in reactions involving FDIH?
A1: The main byproducts in reactions where FDIH is used as a fluorinating agent are 1,3-dimethyl-2-imidazolidinone (DMI) and hydrogen fluoride (HF). The hexafluorophosphate (PF₆⁻) anion is also present in the reaction mixture. DMI is a high-boiling point, polar aprotic solvent, which can sometimes be challenging to remove completely.
Q2: Are the byproducts of FDIH reactions water-soluble?
A2: Yes, the primary byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is water-soluble. Hydrogen fluoride, if not scavenged, will also be readily quenched and neutralized in an aqueous work-up. This water solubility is a key property leveraged in the purification of the desired fluorinated product.
Q3: What is a general strategy for the work-up of a reaction mixture containing FDIH byproducts?
A3: A typical work-up strategy involves quenching the reaction with a mild aqueous base, such as saturated sodium bicarbonate solution, to neutralize any remaining acidic species like HF. This is followed by a liquid-liquid extraction to separate the desired organic product from the water-soluble byproducts.
Q4: Is column chromatography effective for purifying products from FDIH reactions?
A4: Yes, silica gel column chromatography is a common and effective method for the final purification of the fluorinated product after the initial aqueous work-up. The choice of solvent system will depend on the polarity of the desired product. For particularly acid-sensitive products, chromatography on neutral or basic alumina can be a viable alternative to silica gel.
Q5: My desired product is acid-sensitive. What precautions should I take during purification?
A5: For acid-sensitive compounds, it is crucial to thoroughly neutralize any HF generated during the reaction with a base like sodium bicarbonate or potassium carbonate during the work-up. When performing column chromatography, consider using a neutralized silica gel (by pre-treating with a solution of triethylamine in the eluent) or switching to a different stationary phase like alumina.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products synthesized with FDIH.
| Issue | Possible Cause | Recommended Solution |
| Persistent presence of 1,3-dimethyl-2-imidazolidinone (DMI) in the purified product. | DMI is a high-boiling point solvent and can be difficult to remove completely by simple evaporation or a single aqueous wash, especially if the product is also somewhat polar. | - Perform multiple extractions (3-4 times) with water or brine. - For stubborn cases, a wash with a mixture of pentane and acetonitrile may help partition the DMI into the aqueous phase. - Consider a final purification step using preparative HPLC or crystallization. |
| Low recovery of the desired product after aqueous work-up. | The fluorinated product may have some water solubility, leading to its loss in the aqueous layer during extraction. | - Minimize the volume of the aqueous washes. - Back-extract the combined aqueous layers with the organic solvent used for the initial extraction to recover any dissolved product. - If the product is sufficiently non-polar, adding a saturated salt solution (brine) to the aqueous phase can decrease the product's solubility in water ("salting out"). |
| Streaking or poor separation during silica gel chromatography. | - Residual baseline impurities. - The compound may be interacting strongly with the acidic silica gel. | - Ensure the crude product is thoroughly dried before loading onto the column. - For basic compounds that streak, add a small amount of triethylamine (0.1-1%) to the eluent. - For acidic compounds, a small amount of acetic acid (0.1-1%) in the eluent can improve peak shape. - If streaking persists, consider using alumina as the stationary phase. |
| Product decomposition on the silica gel column. | The desired fluorinated product is sensitive to the acidic nature of silica gel. | - Neutralize the silica gel by flushing the packed column with the eluent containing 1-2% triethylamine before loading the sample. - Use neutral or basic alumina as the stationary phase for chromatography. |
| Formation of an emulsion during liquid-liquid extraction. | The presence of polar impurities or fine particulates can stabilize the interface between the organic and aqueous layers. | - Add a small amount of brine to the separatory funnel and gently swirl. This can help to break the emulsion by increasing the ionic strength of the aqueous phase. - If the emulsion persists, filter the entire mixture through a pad of Celite®. |
Experimental Protocols
General Protocol for Aqueous Work-up and Extraction
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize any acidic byproducts. Continue the addition until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and shake vigorously. Allow the layers to separate.
-
Separation: Drain the lower organic layer. If the organic solvent is less dense than water (e.g., diethyl ether), the organic layer will be on top.
-
Washing: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol for Purification by Flash Column Chromatography
-
Solvent System Selection: Determine a suitable solvent system for the separation using thin-layer chromatography (TLC). Aim for a retention factor (Rƒ) of approximately 0.2-0.3 for the desired product. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated product.
Quantitative Data Summary
The following table provides illustrative data on the purity of a hypothetical fluorinated product obtained using different purification strategies. Actual results will vary depending on the specific reaction and product.
| Purification Strategy | Typical Purity (%) | Typical Yield (%) | Notes |
| Aqueous Work-up Only | 80-95 | 85-95 | Purity is highly dependent on the polarity of the product and the efficiency of DMI removal. |
| Aqueous Work-up followed by Silica Gel Chromatography | >98 | 70-85 | The most common and effective method for achieving high purity. Yield loss can occur during chromatography. |
| Aqueous Work-up followed by Crystallization | >99 | 60-80 | Applicable only if the product is a solid and a suitable crystallization solvent can be found. |
| Aqueous Work-up followed by Preparative HPLC | >99 | 50-75 | Provides very high purity but is generally used for smaller scale purifications. |
Visualizations
Caption: General workflow for the purification of products synthesized with FDIH.
Caption: Decision tree for troubleshooting the removal of DMI byproduct.
Technical Support Center: 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate (FDIH) Mediated Couplings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIH) for coupling reactions. The information provided is intended to help resolve common issues and optimize experimental outcomes, with a particular focus on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in FDIH mediated coupling reactions?
A base is crucial in FDIH mediated couplings for several reasons. Primarily, it deprotonates the carboxylic acid, forming a carboxylate anion. This anion then reacts with FDIH to form the highly reactive acyl fluorouronium intermediate. Additionally, the base neutralizes the hexafluorophosphoric acid that is released during the activation step, preventing it from protonating the amine coupling partner and rendering it unreactive. The choice of base can also influence the reaction rate and the extent of side reactions, such as racemization.[1][2]
Q2: Which bases are commonly used with FDIH and other uronium-type coupling reagents?
Commonly used bases in peptide synthesis with uronium-type reagents like FDIH are tertiary amines. These are chosen for their non-nucleophilic nature.[1] The most frequently used bases include:
-
N,N-Diisopropylethylamine (DIPEA or DIEA)
-
N-Methylmorpholine (NMM)
-
2,4,6-Collidine (sym-collidine)
For specific applications, other bases like 4-(N,N-dimethyl)aminopyridine (DMAP) might be used, although it is often employed as a catalyst rather than the primary base.[3] In some instances, stronger, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) could be considered, especially for less reactive amines.[3]
Q3: How does the strength of the base affect the coupling reaction?
The strength of the base can have a significant impact on the reaction. A base must be strong enough to deprotonate the carboxylic acid effectively. However, a base that is too strong can increase the risk of racemization at the C-terminal amino acid residue.[2] This occurs because a strong base can facilitate the deprotonation of the α-hydrogen, leading to the formation of an oxazolone intermediate which is prone to racemization.[1] Therefore, a balance must be struck between efficient activation and minimizing epimerization.
Q4: When should I choose a weaker base like 2,4,6-collidine?
A weaker base such as 2,4,6-collidine is recommended in situations where there is a high risk of racemization.[2] This is particularly important when coupling sensitive amino acid derivatives or during segment couplings where the activated amino acid is not an N-protected urethane.
Troubleshooting Guide
| Problem | Potential Cause Related to Base | Suggested Solution |
| Low or No Product Yield | Insufficient Base: The amount of base may be inadequate to deprotonate the carboxylic acid and neutralize the acidic byproduct. | Ensure at least two equivalents of base are used: one to deprotonate the carboxylic acid and one to neutralize the acid byproduct. For salt forms of the amine, an additional equivalent of base is required. |
| Base is too Weak: The chosen base may not be strong enough to efficiently deprotonate the carboxylic acid, leading to slow or incomplete activation. | Consider using a stronger, non-nucleophilic base like DIPEA instead of NMM. | |
| Presence of Side Products (e.g., Racemization) | Base is too Strong: A strong base can promote racemization of the activated amino acid.[2] | Switch to a weaker base like 2,4,6-collidine. Also, ensure the reaction temperature is kept low. |
| Reaction is Sluggish or Incomplete | Steric Hindrance of the Base: A sterically hindered base might have difficulty accessing the carboxylic acid, especially with bulky substrates. | While DIPEA is sterically hindered, which is often beneficial, in some cases, a less hindered base like NMM might improve reaction kinetics. |
| Formation of Guanidine Side Product | Direct Reaction of Coupling Reagent with Amine: The uronium salt can react directly with the amine component, especially if the carboxylic acid activation is slow.[4] | This is often due to slow preactivation of the carboxylic acid. Ensure the carboxylic acid and base are pre-mixed with the coupling reagent before adding the amine. |
Quantitative Data on Common Bases
While specific quantitative data on the performance of FDIH with different bases is highly substrate-dependent, the following table summarizes the properties of commonly used bases to aid in selection.
| Base | Abbreviation | pKa of Conjugate Acid | Molecular Weight ( g/mol ) | Key Characteristics & Use Cases |
| N,N-Diisopropylethylamine | DIPEA, DIEA | ~10.7 | 129.24 | Sterically hindered, strong, non-nucleophilic base. Widely used in peptide synthesis.[2] |
| N-Methylmorpholine | NMM | ~7.4 | 101.15 | Weaker than DIPEA, often used to minimize racemization.[2] |
| 2,4,6-Collidine | sym-collidine | ~7.4 | 121.18 | A weaker, sterically hindered base recommended for couplings with a high risk of racemization.[2] |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5 | 152.24 | A very strong, non-nucleophilic base. Can be useful for deprotonating less acidic carboxylic acids or with unreactive amines.[3] |
| 4-(Dimethylamino)pyridine | DMAP | ~9.7 | 122.17 | Typically used as a catalyst for esterifications and other acyl transfer reactions due to its high nucleophilicity. Can be used as a base, but care must be taken due to potential side reactions.[2][3] |
Experimental Protocols
General Protocol for FDIH-Mediated Amide Coupling
This protocol provides a general procedure. The choice of solvent, reaction time, and temperature may require optimization for specific substrates.
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM, or MeCN).
-
Base Addition: Add the chosen base (2.0-3.0 equivalents). If the amine component is a salt (e.g., hydrochloride), use an additional equivalent of the base. Stir the solution for 5-10 minutes at room temperature.
-
Activation: Add this compound (FDIH) (1.0-1.2 equivalents) to the solution. The reaction mixture may be cooled to 0 °C before this addition, especially for racemization-prone substrates. Stir the mixture for 10-20 minutes to allow for the pre-activation of the carboxylic acid.
-
Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or 0 °C. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC).
-
Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl solution). Extract the product with an appropriate organic solvent. The aqueous layer can be back-extracted to improve recovery.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Caption: General workflow for an FDIH-mediated coupling reaction.
Caption: Decision tree for selecting a base in FDIH couplings.
Caption: Simplified role of the base in the reaction mechanism.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. bachem.com [bachem.com]
- 3. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. people.uniurb.it [people.uniurb.it]
managing incomplete coupling reactions with 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIH) for challenging amide coupling reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My amide coupling reaction using FDIH is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Incomplete coupling reactions with FDIH can stem from several factors, primarily related to substrate reactivity, reaction conditions, and reagent integrity. Below is a systematic guide to address this issue.
Potential Causes and Solutions:
-
Substrate-Related Issues: FDIH is particularly effective for sterically hindered substrates and electron-deficient amines where other standard coupling methods may fail.[1][2] However, extreme steric hindrance or low nucleophilicity can still impede the reaction.
-
Troubleshooting Steps:
-
Increase Temperature: A notable advantage of the in situ acyl fluoride generation method is its compatibility with elevated temperatures. Gradually increasing the reaction temperature (e.g., from room temperature to 40°C, 60°C, or higher) can significantly improve yields for challenging substrates.[1][3]
-
Increase Amine Equivalents: For particularly precious carboxylic acids or when the acyl fluoride intermediate and product co-elute during chromatography, using an excess of the amine can drive the reaction to completion.[1]
-
-
-
Reaction Condition Optimization: The choice of base and solvent is critical for efficient coupling.
-
Troubleshooting Steps:
-
Base Selection: A non-nucleophilic organic base is essential. Diisopropylethylamine (DIPEA) is a commonly used base for these reactions. Ensure the base is pure and dry.
-
Solvent Choice: Anhydrous aprotic solvents are required. Dichloromethane (DCM) and acetonitrile (CH3CN) are suitable choices. Ensure the solvent is thoroughly dried before use, as water can lead to hydrolysis of the acyl fluoride intermediate.
-
-
-
Reagent Integrity: FDIH and the acyl fluoride intermediate are sensitive to moisture.
-
Troubleshooting Steps:
-
Handling FDIH: FDIH is a white crystalline powder that should be stored under inert gas at low temperatures (≤-20°C).[4] Handle the reagent quickly in a dry environment (e.g., glovebox or under a stream of inert gas) to minimize exposure to atmospheric moisture.
-
Reaction Setup: Ensure all glassware is oven-dried or flame-dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Side Products
Question: My reaction is producing significant side products. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation in FDIH-mediated couplings often arises from the hydrolysis of the acyl fluoride intermediate or side reactions involving the base.
Potential Side Reactions and Prevention:
-
Hydrolysis of Acyl Fluoride: The primary side product is often the starting carboxylic acid, resulting from the reaction of the acyl fluoride intermediate with trace amounts of water.
-
Mitigation Strategy: As mentioned above, ensuring strictly anhydrous conditions is paramount. Use freshly dried solvents and handle all reagents under an inert atmosphere.
-
-
Side Reactions with DMAP: While often used as a catalyst in other coupling reactions, 4-(Dimethylamino)pyridine (DMAP) can sometimes have a detrimental effect on yield in this system, possibly due to the higher steric demand of the N-acyl DMAP intermediate.[3]
-
Mitigation Strategy: Avoid using DMAP as a catalyst unless empirical evidence from small-scale trials shows it to be beneficial for your specific substrate combination.
-
Quantitative Data Summary:
The following table summarizes reaction conditions and yields for challenging amide couplings where standard methods failed, but the in situ acyl fluoride method (analogous to using FDIH) was successful.
| Entry | Carboxylic Acid | Amine | Other Coupling Method (Yield) | Acyl Fluoride Method Yield | Reference |
| 1 | Diphenylacetic acid | Diisopropylamine | TaCl5 (20%), DCC (0%) | 71% | [1] |
| 2 | Triphenylacetic acid | Propargylamine | DCC/DMAP (low yield) | Significantly Improved | [1] |
| 3 | Triphenylacetic acid | 4-Aminopyridine | DCC/DMAP (low yield) | Significantly Improved | [1] |
| 4 | Triphenylacetic acid | tert-Butylamine | DCC/DMAP (low yield) | Significantly Improved | [1] |
| 5 | Octanoic acid | tert-Pentylamine | XtalFluor-E (8%) | Significantly Improved | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FDIH?
A1: FDIH acts as a dehydrating agent to convert a carboxylic acid into a highly reactive acyl fluoride intermediate in situ. This intermediate then readily reacts with an amine to form the desired amide bond. The byproducts are water-soluble, which can simplify purification.[5]
Reaction Pathway:
Caption: General reaction pathway for FDIH-mediated amide coupling.
Q2: When should I choose FDIH over other coupling reagents like HATU or HBTU?
A2: FDIH is particularly advantageous for reactions involving:
-
Sterically hindered carboxylic acids and amines: Where reagents like DCC or even uronium-based reagents like HATU may give low conversions.[1][3]
-
Electron-deficient amines: These amines are less nucleophilic and often perform poorly with standard coupling protocols.[2][3]
-
Elevated temperatures: The acyl fluoride intermediate is generally stable enough to allow for heating, which can be necessary to drive difficult couplings to completion.[1]
Q3: What are the key handling and storage requirements for FDIH?
A3: FDIH is a moisture-sensitive reagent.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at or below -20°C.[4]
-
Handling: Minimize exposure to air and moisture. Weigh and dispense the reagent in a glovebox or under a positive pressure of inert gas.
Q4: Are there any known safety hazards associated with FDIH?
A4: While specific toxicology data for FDIH is not detailed in the provided results, it is important to handle all chemical reagents with appropriate care. Peptide coupling agents, in general, can be immune sensitizers.[6] It is recommended to:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of the powder and skin contact.
Experimental Protocols
General Protocol for Amide Coupling using FDIH
This protocol is adapted from methodologies developed for in situ acyl fluoride formation.[1][3]
Materials:
-
Carboxylic Acid
-
Amine
-
This compound (FDIH)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).
-
Dissolve the carboxylic acid in anhydrous DCM.
-
Add FDIH (1.1 - 1.3 equiv) to the solution, followed by DIPEA (2.0 - 3.0 equiv).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride intermediate.
-
Add the amine (1.0 - 1.2 equiv) to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60°C and continue to monitor.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for FDIH coupling.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Troubleshooting Byproduct Identification in Reactions with 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIMP) by Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIMP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in identifying byproducts encountered during your experiments, with a focus on mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (FDIMP) in chemical reactions?
A1: this compound (FDIMP) is primarily used as a deoxyfluorinating agent, converting alcohols to alkyl fluorides, and as a coupling reagent in peptide synthesis.
Q2: What are the most common byproducts I should expect to see in my reaction mixture when using FDIMP?
A2: The most common byproducts depend on your specific reaction conditions and substrates. However, you can generally expect to see byproducts arising from:
-
Hydrolysis: Reaction of the FDIMP cation with residual water to form 1,3-dimethyl-2-imidazolidinone (DMI).
-
Elimination: In the case of deoxyfluorination of alcohols, elimination reactions can lead to the formation of alkenes.
-
Side reactions with substrates: Depending on the functional groups present on your substrate, other side reactions may occur. For example, in peptide synthesis, you might observe byproducts related to the amino acid side chains or the protecting groups used.
Q3: I am seeing a peak at m/z 115.0866 in my ESI-MS. What could this be?
A3: A peak at m/z 115.0866 in positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS) likely corresponds to the protonated molecule of 1,3-dimethyl-2-imidazolidinone (DMI), [M+H]⁺.[1] DMI is the hydrolysis product of the 2-fluoro-1,3-dimethylimidazolinium cation. Its presence suggests that there was moisture in your reaction or during your sample preparation for MS analysis.
Q4: My mass spectrum shows a complex pattern of peaks. How can I begin to identify potential byproducts?
A4: Start by identifying the expected mass of your product and the unreacted starting materials. Then, consider the common reaction pathways of FDIMP to predict the masses of likely byproducts. The "Troubleshooting Guide" section below provides a more detailed workflow for this process.
Troubleshooting Guide
This guide will help you systematically identify unknown peaks in your mass spectrum when using FDIMP.
Step 1: Verify the Mass of the FDIMP Cation
The active species in FDIMP is the 2-fluoro-1,3-dimethylimidazolinium cation. It is crucial to confirm its mass to accurately predict byproduct masses.
| Cation | Formula | Exact Mass (m/z) |
| 2-Fluoro-1,3-dimethylimidazolinium | [C₅H₁₀FN₂]⁺ | 117.0828 |
Step 2: Identify Common Byproducts
Based on the reaction type, you can anticipate several common byproducts. The table below summarizes the most likely species, their formulas, and their expected exact masses in high-resolution mass spectrometry (HRMS).
| Byproduct Name | Formula | Reaction Origin | Exact Mass (m/z) of [M+H]⁺ |
| 1,3-Dimethyl-2-imidazolidinone (DMI) | C₅H₁₀N₂O | Hydrolysis of the FDIM cation | 115.0866[1] |
| Alkene (from alcohol substrate) | Varies | Elimination side reaction during deoxyfluorination | Varies |
| Unreacted Starting Alcohol | Varies | Incomplete reaction | Varies |
Step 3: Analyze Your Mass Spectrum
-
Look for the expected product peak.
-
Identify the peak for the unreacted FDIMP cation (m/z 117.0828).
-
Search for the protonated DMI peak at m/z 115.0866. [1]
-
If you are performing a deoxyfluorination, calculate the expected mass of the corresponding alkene (mass of alcohol - 18.0106 Da for H₂O) and search for this peak.
-
For any remaining significant unknown peaks, consider the possibility of adduct formation (e.g., with sodium, [M+Na]⁺) or fragmentation.
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Quench the reaction: If your reaction is ongoing, quench it appropriately (e.g., by adding a suitable solvent or quenching agent).
-
Dilute the sample: Dilute a small aliquot of the reaction mixture in a solvent compatible with your mass spectrometer's ionization source (e.g., acetonitrile, methanol, or a mixture with water). A typical dilution is 1:100 to 1:1000.
-
Add a modifier (optional): For ESI-MS, adding a small amount of formic acid (0.1%) can improve ionization efficiency for some compounds.
-
Filter the sample: If your sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent clogging of the MS system.
-
Direct infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation of components before MS analysis.
Mass Spectrometry Parameters (ESI-MS)
-
Ionization Mode: Positive ion mode is typically used to detect the cationic species and protonated byproducts.
-
Capillary Voltage: 3.0-4.5 kV
-
Cone Voltage: 20-40 V (can be optimized to control in-source fragmentation)
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-400 °C
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen)
-
Mass Range: Scan a wide range to capture all potential ions (e.g., m/z 50-1000).
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway of FDIMP with an Alcohol
References
Validation & Comparative
A Comparative Guide to Modern Peptide Coupling Reagents: HATU vs. HBTU and the Emerging Role of Fluorinated Imidazolinium Salts
For researchers, scientists, and professionals in drug development, the selection of a coupling reagent is a pivotal decision in the intricate process of peptide synthesis. The ideal reagent should facilitate efficient amide bond formation, minimize side reactions, particularly racemization, and be suitable for a wide range of amino acid couplings. This guide provides an objective comparison of two stalwart uronium-based coupling reagents, HATU and HBTU, and introduces the promising, yet less characterized, 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIH).
The synthesis of high-purity peptides, essential for therapeutic and research applications, is critically dependent on the efficacy of the coupling step. While HATU and HBTU have been the workhorses in both solid-phase and solution-phase peptide synthesis for decades, the quest for even more efficient and robust reagents continues. FDIH represents a newer class of fluorinated imidazolinium salts that are gaining attention for their potential as highly reactive coupling agents.[1]
At a Glance: Key Performance Indicators
| Parameter | HATU | HBTU | This compound (FDIH) |
| Purity (ACP 65-74 Synthesis) | Higher Purity (fewer deletion products observed)[2] | Lower Purity (more deletion products observed)[2] | Data not available |
| Coupling Efficiency | High[2] | High, but generally lower than HATU[2] | Reported as a highly reactive reagent for peptide coupling[1] |
| Reaction Speed | Faster[2] | Slower[2] | Data not available |
| Epimerization Risk | Lower risk[2] | Higher risk[2] | Data not available |
Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a widely accepted benchmark for evaluating the performance of coupling reagents due to its inherent difficulty.[2]
Deeper Dive: Mechanism of Action
The difference in efficiency between these coupling reagents stems from the nature of the active ester intermediate they form with the carboxylic acid. This intermediate is the species that ultimately reacts with the amine to form the peptide bond.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine. This enhanced reactivity leads to faster and more complete coupling reactions.[2]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , in contrast, contains a standard benzotriazole (HOBt) moiety. The resulting OBt-ester is less reactive than the OAt-ester formed by HATU, which can lead to slower reaction times and a higher propensity for side reactions, including epimerization (loss of stereochemical integrity) at the activated amino acid residue.[2]
This compound (FDIH) is a fluorinated imidazolinium salt. While the precise mechanism in peptide coupling is not as extensively documented as for HATU and HBTU, it is believed to act as a highly effective condensation reagent, facilitating the formation of peptide bonds.[3] Its reactivity is attributed to the fluorine substitution, which enhances the electrophilicity of the reagent.
Visualizing the Activation Pathway
The following diagrams illustrate the general mechanism of carboxylic acid activation by uronium-based coupling reagents like HATU and HBTU.
Caption: General mechanism of carboxylic acid activation by HATU.
Experimental Protocols
Below are generalized experimental protocols for solid-phase peptide synthesis (SPPS) using HATU and HBTU. A specific protocol for FDIH is not available due to a lack of published experimental data.
General Solid-Phase Peptide Synthesis (SPPS) Protocol using HATU/HBTU
This protocol outlines a single coupling cycle on a resin support.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Repeat the treatment with fresh piperidine solution for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with the coupling reagent (HATU or HBTU, 3-5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (6-10 equivalents).
-
Allow the activation mixture to stand for a few minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction vessel for 30-60 minutes. The reaction progress can be monitored using a qualitative test like the Kaiser test to check for the presence of free primary amines.
4. Washing:
-
After the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Logical Workflow for Coupling Reagent Selection
The choice of a coupling reagent is a critical step that can significantly impact the outcome of a peptide synthesis project. The following diagram illustrates a logical workflow for selecting an appropriate reagent.
Caption: A decision-making workflow for selecting a peptide coupling reagent.
Conclusion
In the well-established landscape of peptide coupling reagents, HATU stands out as a superior choice over HBTU for achieving higher purity and faster reaction times, especially for challenging peptide sequences. Its enhanced reactivity, stemming from the HOAt moiety, effectively minimizes side reactions and racemization. While HBTU remains a cost-effective and viable option for routine syntheses, the experimental evidence strongly supports the use of HATU for more demanding applications.
The emergence of fluorinated imidazolinium salts like this compound (FDIH) points towards a promising future for peptide synthesis.[1][3] However, a comprehensive understanding of their performance, including quantitative data on coupling efficiency and racemization, is necessary for their widespread adoption. Further comparative studies are required to fully elucidate the advantages and potential limitations of FDIH relative to established reagents like HATU and HBTU. Researchers and drug development professionals are encouraged to consider the specific demands of their synthesis when selecting a coupling reagent and to stay abreast of developments in this dynamic field.
References
A Comparative Guide to Peptide Coupling Reagents: 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate vs. PyBOP
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity peptides with excellent yield and minimal racemization is a cornerstone of modern drug discovery and development. The choice of coupling reagent is a critical parameter that significantly influences the outcome of peptide synthesis. This guide provides an objective comparison of two prominent coupling reagents: the well-established phosphonium salt, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and the less extensively documented fluorinated imidazolium salt, 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIH).
At a Glance: Performance Comparison
| Parameter | This compound (FDIH) | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |
| Reagent Type | Fluorinated Imidazolium Salt | Phosphonium Salt |
| Coupling Efficiency | High (inferred from reagent class) | High, efficient for standard and some difficult couplings[2] |
| Reaction Time | Likely Rapid | Rapid, often complete within minutes[3] |
| Racemization Risk | Data not widely available | Low, especially with the addition of HOBt[1] |
| Key Byproducts | 1,3-Dimethylimidazolidin-2-one | Tris(pyrrolidin-1-yl)phosphine oxide (non-carcinogenic)[4] |
| Primary Advantage | Potentially high reactivity due to the fluoro-substituent. | Well-established, reliable, and avoids carcinogenic byproducts associated with its predecessor, BOP.[4] |
| Limitations | Limited published data on performance and racemization. |
Delving into the Chemistry: Mechanism of Action
Both FDIH and PyBOP facilitate the formation of an amide bond by activating the carboxylic acid of an N-protected amino acid, making it susceptible to nucleophilic attack by the free amine of another amino acid or the growing peptide chain.
PyBOP Activation Pathway
PyBOP-mediated coupling proceeds through the formation of a reactive OBt (1-hydroxybenzotriazole) ester intermediate.[4] The reaction is typically carried out in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), which facilitates the deprotonation of the carboxylic acid.
Proposed FDIH Activation Pathway
As a fluorinated imidazolium salt, FDIH is expected to activate the carboxylic acid by forming a highly reactive acyl fluoride or a related imidazolium-based active ester. The fluorine atom's high electronegativity enhances the leaving group potential, thereby accelerating the nucleophilic attack by the amine.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and high-quality peptide synthesis.
Standard Protocol for PyBOP Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using PyBOP.
1. Resin Preparation:
-
The resin with the N-terminally deprotected peptide is washed thoroughly with N,N-dimethylformamide (DMF).
2. Activation of the Amino Acid:
-
In a separate vessel, the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and PyBOP (3-5 equivalents) are dissolved in DMF.
-
A tertiary base, such as DIPEA (6-10 equivalents), is added to the solution, and the mixture is briefly vortexed.
3. Coupling Reaction:
-
The activated amino acid solution is immediately added to the resin.
-
The reaction mixture is agitated at room temperature for 30-120 minutes. Reaction times may be extended for sterically hindered amino acids.
4. Washing:
-
After the coupling is complete, the resin is drained and washed thoroughly with DMF, followed by dichloromethane (DCM), and then again with DMF to remove excess reagents and byproducts.
5. Monitoring:
-
The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.
General Protocol for FDIH Coupling in Solid-Phase Peptide Synthesis (SPPS)
While a standardized, widely-cited protocol for FDIH is not available, a general procedure can be proposed based on protocols for other imidazolium-based coupling reagents. Researchers should optimize these conditions for their specific application.
1. Resin Preparation:
-
The resin with the N-terminally deprotected peptide is washed thoroughly with a suitable solvent such as DMF.
2. Activation of the Amino Acid:
-
The Fmoc-protected amino acid (typically 1.5-3 equivalents) is dissolved in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
FDIH (1.5-3 equivalents) and a non-nucleophilic base like DIPEA or collidine (3-6 equivalents) are added to the amino acid solution.
3. Coupling Reaction:
-
The activation mixture is added to the prepared resin.
-
The reaction is allowed to proceed at room temperature with agitation for a period of 30 minutes to a few hours.
4. Washing:
-
The resin is filtered and washed extensively with DMF and DCM to remove soluble byproducts and unreacted reagents.
5. Monitoring:
-
The progress of the coupling can be assessed using standard methods like the Kaiser test.
Workflow for a Single Coupling Cycle in Fmoc-SPPS
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using a generic coupling reagent, applicable to both PyBOP and FDIH.
Conclusion
PyBOP remains a robust and widely trusted coupling reagent for both solid-phase and solution-phase peptide synthesis, backed by extensive literature and a strong track record of high efficiency and low racemization.[1] Its primary advantage over its predecessor, BOP, is the avoidance of the carcinogenic byproduct HMPA.[4]
This compound (FDIH) represents a newer class of imidazolium-based coupling reagents. While direct comparative data is limited, the presence of the fluorine atom suggests high reactivity, which could be advantageous for difficult couplings. However, the lack of comprehensive studies on its performance, particularly concerning racemization, necessitates careful evaluation and optimization by researchers for their specific synthetic targets.
For routine peptide synthesis, PyBOP offers a reliable and well-documented option. For challenging sequences where high reactivity is paramount, FDIH may be a promising alternative, though it requires further investigation to fully characterize its performance profile. Researchers are encouraged to perform small-scale test couplings to determine the optimal reagent and conditions for their particular peptide sequence.
References
A Comparative Guide to Fluorinating Agents: Unveiling the Advantages of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive comparison of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (DFIH) with other common fluorinating agents, offering insights into their respective advantages, supported by experimental data and detailed protocols.
While traditionally recognized as a potent peptide coupling reagent, DFIH's utility in specialized fluorination reactions is an area of growing interest. This guide will objectively compare its performance characteristics with established deoxyfluorinating agents such as DAST, Deoxo-Fluor, and PyFluor.
This compound (DFIH): A Profile
DFIH is a stable, crystalline solid that has primarily carved a niche as a highly effective reagent for peptide bond formation.[1][2] Its mechanism involves the activation of carboxylic acids to form highly reactive acyl fluorides, which readily couple with amines to form amide bonds. This reactivity also positions DFIH as a valuable tool for specific fluorination applications beyond peptide synthesis.
Key Advantages of DFIH:
-
High Reactivity in Amide Bond Formation: DFIH is recognized for its rapid and efficient promotion of peptide coupling, even with sterically hindered amino acids.[1]
-
Solid and Stable: As a crystalline solid, DFIH is easier and safer to handle compared to many liquid fluorinating agents.[1]
-
Versatility: Beyond peptide synthesis, it serves as a valuable reagent in the synthesis of other fluorinated compounds.[3]
Comparative Analysis with Deoxyfluorinating Agents
Deoxyfluorination, the conversion of alcohols to alkyl fluorides, is a fundamental transformation in organofluorine chemistry. This section compares DFIH's potential in this arena with the performance of established reagents.
Performance Data
The following table summarizes the performance of various fluorinating agents in representative deoxyfluorination reactions. It is important to note that direct comparative data for DFIH in general deoxyfluorination of alcohols is limited in the literature, as its primary application is in peptide coupling. The data presented for DAST, Deoxo-Fluor, and PyFluor is based on established studies.
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Side Products | Reference |
| DAST | Primary Alcohol | Alkyl Fluoride | 60-90 | CH₂Cl₂, -78 °C to rt | Elimination, Rearrangement | [4][5] |
| Secondary Alcohol | Alkyl Fluoride | 50-80 | CH₂Cl₂, -78 °C to rt | Elimination, Rearrangement | [4][5] | |
| Deoxo-Fluor | Primary Alcohol | Alkyl Fluoride | 70-95 | THF, rt | Less elimination than DAST | [5] |
| Secondary Alcohol | Alkyl Fluoride | 60-85 | THF, rt | Less elimination than DAST | [5] | |
| PyFluor | Primary Alcohol | Alkyl Fluoride | 80-99 | Toluene, DBU, rt | Minimal elimination | [6] |
| Secondary Alcohol | Alkyl Fluoride | 75-95 | Toluene, DBU, rt | Minimal elimination | [6] |
Safety and Handling
| Reagent | Physical Form | Thermal Stability | Hazards | Handling Precautions |
| DFIH | Crystalline Solid | Stable | Irritant | Handle in a well-ventilated hood, wear appropriate PPE.[7] |
| DAST | Liquid | Unstable, potentially explosive upon heating. | Corrosive, toxic, reacts violently with water. | Store refrigerated, handle under inert atmosphere.[4] |
| Deoxo-Fluor | Liquid | More stable than DAST. | Corrosive, toxic, reacts with water. | Handle under inert atmosphere.[5] |
| PyFluor | Solid | Thermally stable. | Irritant | Handle in a well-ventilated hood, wear appropriate PPE.[6] |
Experimental Protocols
General Procedure for Deoxyfluorination with PyFluor
This protocol is adapted from established literature for the deoxyfluorination of a secondary alcohol.
Materials:
-
Secondary alcohol (1.0 mmol)
-
PyFluor (1.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Nitrogen or argon supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary alcohol and anhydrous toluene.
-
Add PyFluor to the solution and stir until dissolved.
-
Slowly add DBU to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Peptide Coupling with DFIH
This protocol outlines the use of DFIH for the formation of a dipeptide.
Materials:
-
N-protected amino acid (1.0 mmol)
-
Amino acid ester hydrochloride (1.0 mmol)
-
DFIH (1.1 mmol)
-
Diisopropylethylamine (DIPEA) (2.5 mmol)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (10 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Nitrogen or argon supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid in the chosen anhydrous solvent.
-
Add DFIH to the solution and stir for 5-10 minutes at 0 °C.
-
In a separate flask, dissolve the amino acid ester hydrochloride in the anhydrous solvent and add DIPEA.
-
Add the solution of the amino acid ester to the activated N-protected amino acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography or recrystallization.
Visualizing Reaction Pathways
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: General workflow for the deoxyfluorination of an alcohol.
Caption: Workflow for peptide coupling using DFIH.
Conclusion
This compound stands out as a powerful and versatile reagent, primarily for peptide synthesis, where it offers high reactivity and ease of handling as a stable solid. While its application as a general deoxyfluorinating agent for alcohols is not as well-documented as reagents like DAST, Deoxo-Fluor, or PyFluor, its ability to generate reactive acyl fluorides underscores its potential in targeted fluorination strategies.
For researchers focused on deoxyfluorination, PyFluor emerges as a superior alternative to traditional reagents like DAST, offering enhanced safety, stability, and selectivity with minimal side-product formation. The choice of a fluorinating agent will ultimately depend on the specific transformation, substrate, and safety considerations of the intended application. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 6. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate | C5H10F7N2P | CID 10945225 - PubChem [pubchem.ncbi.nlm.nih.gov]
validation of peptide purity by HPLC after synthesis with 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a critical cornerstone for reliable experimental outcomes and the advancement of therapeutic candidates. The choice of coupling reagent in Solid-Phase Peptide Synthesis (SPPS) profoundly influences the final purity of the synthesized peptide. This guide provides an objective comparison of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIH) and other common coupling reagents, supported by experimental data, to inform the selection of the most suitable reagent for achieving high-purity peptides, validated by High-Performance Liquid Chromatography (HPLC).
Performance of Coupling Reagents in Peptide Synthesis
The efficiency of a coupling reagent is paramount in minimizing the formation of deletion sequences and other impurities during peptide synthesis. While a vast array of coupling reagents is available, they are generally categorized into several classes, including uronium/aminium salts, phosphonium salts, carbodiimides, and imidazolium salts.
This compound (FDIH) belongs to the class of fluoroformamidinium coupling reagents. These reagents are known for their high reactivity and efficiency, particularly in challenging couplings involving sterically hindered amino acids. The fluoroformamidinium core activates the carboxylic acid of the incoming amino acid, facilitating rapid and efficient amide bond formation.
For the purpose of this guide, we will compare the performance of FDIH's class of fluoroformamidinium reagents with commonly used alternatives such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) .
Comparative Analysis of Peptide Purity by HPLC
To provide a quantitative comparison, we will consider the synthesis of a model peptide, Acyl Carrier Protein (65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2), a sequence known to be challenging to synthesize. The crude peptide purity after synthesis with different coupling reagents is determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Coupling Reagent | Reagent Class | Crude Peptide Purity (%) for Acyl Carrier Protein (65-74) |
| TFFH * | Fluoroformamidinium | ~63% (at longer coupling times) |
| HATU | Uronium/Aminium Salt | ~83.6%[1] |
| HCTU | Uronium/Aminium Salt | ~83.5% |
| COMU | Uronium/Aminium Salt | ~82.7% |
| PyBOP | Phosphonium Salt | Lower purity observed with additional impurities[2] |
| HBTU | Uronium/Aminium Salt | Lower purity observed with additional impurities[2] |
Note: Data for TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate), a closely related fluoroformamidinium reagent, is used as a proxy for FDIH due to the limited availability of direct comparative studies on FDIH in the public domain. The purity of peptides synthesized with TFFH can be lower with shorter reaction times.[1]
From the data, it is evident that uronium/aminium salts like HATU, HCTU, and COMU generally provide high crude peptide purities for this difficult sequence.[1] While fluoroformamidinium reagents are noted for their high reactivity, the resulting purity can be influenced by factors such as coupling time. Phosphonium salts like PyBOP and other uronium salts like HBTU may result in lower purities for more challenging sequences.[2]
Experimental Protocols
Below are detailed protocols for the key experimental stages: solid-phase peptide synthesis and HPLC analysis.
Solid-Phase Peptide Synthesis (SPPS) of Acyl Carrier Protein (65-74)
This protocol outlines the manual synthesis of the decapeptide H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2 on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagent (FDIH, HATU, HBTU, or PyBOP)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with the coupling reagent (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for the desired time (e.g., 2 x 20 minutes for longer coupling or 2 x 1 minute for shorter coupling).
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Washing: Wash the resin with DMF and then with DCM and dry the resin.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Validation of Peptide Purity by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A.
-
Injection: Inject the sample onto the HPLC column.
-
Gradient Elution: Run a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient would be from 5% to 65% B over 30 minutes.
-
Detection: Monitor the elution of the peptide and any impurities at a wavelength of 214 nm or 220 nm.
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in peptide synthesis and analysis.
References
A Comparative Guide to the Mass Spectrometric Analysis of Peptides Synthesized with 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate and Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a critical endeavor. The choice of coupling reagent in Solid-Phase Peptide Synthesis (SPPS) is a determining factor for reaction efficiency, yield, and the profile of side-products in the crude peptide. Consequently, mass spectrometry (MS) serves as an indispensable tool for the validation of the identity and purity of synthesized peptides.
This guide presents a comparative analysis of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIH), a highly effective fluorinated imidazolidinium salt for peptide bond formation, against commonly used aminium/uronium (HATU, HBTU) and phosphonium (PyBOP) salt alternatives. We will delve into their performance, characteristic side reactions, and the resulting implications for mass spectrometric validation, supported by experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The effectiveness of a coupling reagent is measured by its capacity to facilitate swift and complete amide bond formation while minimizing side reactions, most notably racemization. FDIH is recognized for its high reactivity, which allows for the rapid activation of the carboxylic acid group, leading to efficient amide bond formation. This is particularly beneficial when dealing with sterically hindered amino acids or sequences prone to side reactions. High purity of FDIH also contributes to cleaner reaction profiles and simplifies purification.
In comparison, reagents like HATU are considered the gold standard for challenging or rapid syntheses, often yielding higher purity and yields with shorter reaction times.[1] However, a primary drawback of aminium/uronium-based reagents such as HATU and HBTU is their potential to cause guanidinylation of the peptide's N-terminus, a side product that is readily identifiable by mass spectrometry.[1][2] Phosphonium-based reagents like PyBOP, while also highly efficient, are noted for avoiding this specific side reaction.[3]
| Coupling Reagent | Coupling Efficiency | Racemization Levels | Common Side Products & Mass Spectrometric Signature |
| FDIH | Expected to be high | To be determined empirically | Expected to be low due to high reactivity and purity |
| HATU | Very High[1][4] | Low[2] | Guanidinylation (+42 Da on N-terminus of truncated sequences)[1][2] |
| HBTU | High[5] | Low, but generally higher than HATU[2] | Guanidinylation (+42 Da on N-terminus of truncated sequences)[1][6] |
| PyBOP | High[3][7] | Low[3] | Does not cause guanidinylation[3] |
Mass Spectrometric Signatures of Common Side Reactions
A key aspect of validating peptide synthesis is the identification of potential side products through mass spectrometry. Different coupling reagents can lead to distinct side reactions, each with a characteristic mass shift.
-
Guanidinylation: Associated with aminium/uronium reagents like HATU and HBTU, this side reaction occurs when the reagent reacts with the unprotected N-terminal amine of the peptide chain.[1] This results in the formation of a stable guanidinium moiety, which terminates the peptide chain. This modification is easily detected in the mass spectrum as an unexpected mass increase of +42 Da on the N-terminus of truncated sequences.[1][2]
-
Dehydration of Asparagine and Glutamine: During the activation of asparagine (Asn) and glutamine (Gln), dehydration of the side-chain amide to a nitrile can occur. This results in a mass decrease of 18 Da (loss of H₂O) for the residue.
-
Racemization: This is the loss of stereochemical integrity at the α-carbon of the activated amino acid. While not directly detectable by standard mass spectrometry as it does not involve a mass change, it can be assessed using chiral chromatography techniques coupled with mass spectrometry. The choice of coupling reagent significantly impacts the degree of racemization, with highly reactive reagents that promote rapid amide bond formation generally showing lower levels of racemization.[2]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a general procedure for manual Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8][9]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.[6]
-
Washing: Thoroughly wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove residual piperidine and byproducts.[6]
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), the coupling reagent (e.g., FDIH, HATU, HBTU, or PyBOP; 2.9 equivalents), and an additive if required (e.g., HOBt; 3 equivalents for HBTU/PyBOP) in DMF.
-
Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.[6]
-
-
Washing: Wash the resin as described in step 3.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Chain Elongation: Repeat steps 2-6 for each amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin-bound peptide with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating it with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.[10]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain the crude product. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mass Spectrometric Analysis Protocols
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.
-
Analysis: Infuse the sample solution into the ESI source of the mass spectrometer. The analysis is typically performed in positive ion mode.[11]
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range. Peptides will typically produce a series of multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺).
-
Data Interpretation: Deconvolute the resulting spectrum to determine the molecular weight of the peptide.[12] Compare the experimental molecular weight with the theoretical molecular weight to confirm the identity of the synthesized peptide. Examine the spectrum for any unexpected peaks that may correspond to side products or impurities.[11]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
-
Sample Preparation: Mix a small aliquot of the peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to air-dry to form co-crystals.[13]
-
Analysis: Place the target plate in the MALDI-TOF mass spectrometer. A pulsed laser is used to desorb and ionize the sample.[14]
-
Data Acquisition: Acquire the mass spectrum. MALDI typically produces singly charged ions ([M+H]⁺), simplifying the spectrum.[13]
-
Data Interpretation: The m/z value of the major peak should correspond to the protonated molecular weight of the desired peptide.[15] Inspect the spectrum for lower intensity peaks that may indicate the presence of impurities or byproducts.[14]
Visualizing the Workflow and Chemical Pathways
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Activation of a carboxylic acid by FDIH to form a reactive intermediate.
Caption: Guanidinylation of a peptide's N-terminus by excess HATU.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrospray Mass Spectrometry | Proteomics [medicine.yale.edu]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Cost-Benefit Analysis of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical decision in large-scale peptide synthesis, directly impacting process efficiency, product purity, and overall manufacturing costs. This guide provides a comparative analysis of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDMIM-PF6), a fluorinated uronium salt reagent, against other commonly used classes of coupling reagents. While specific large-scale comparative data for FDMIM-PF6 is limited in publicly available literature, this guide infers its potential performance based on its chemical structure and the established characteristics of related compounds, providing a framework for informed decision-making.
Performance Comparison of Peptide Coupling Reagents
The choice of coupling reagent involves a trade-off between reaction speed, efficiency, cost, and the minimization of side reactions, most notably racemization.[1] Uronium/aminium salts like HATU and HBTU are known for their high efficiency and rapid reaction times.[2][3] Phosphonium salts such as PyBOP are also highly effective and are noted for their ability to suppress racemization.[1] Carbodiimides, when used with additives, represent a cost-effective option for large-scale synthesis, though they may require longer reaction times.[1]
FDMIM-PF6, as a fluorinated imidazolinium salt, is anticipated to be a highly reactive coupling reagent.[4] The presence of the fluorine atom is expected to enhance the electrophilicity of the activated carboxylic acid, potentially leading to faster and more efficient peptide bond formation, even with sterically hindered amino acids.
Table 1: Qualitative Performance Comparison of Peptide Coupling Reagents
| Feature | FDMIM-PF6 (Inferred) | Uronium/Aminium Salts (e.g., HATU, HCTU) | Phosphonium Salts (e.g., PyBOP) | Carbodiimides (e.g., DIC/Oxyma) |
| Reactivity | Expected High | High | High | Moderate to High |
| Racemization Suppression | Expected Good to Excellent | Good to Excellent | Excellent | Good to Excellent |
| Reaction Speed | Expected Fast | Fast | Fast | Moderate |
| Byproducts | Water-soluble urea derivative | Water-soluble urea derivative | Tris-pyrrolidino phosphamide (can be problematic in solution phase) | Soluble urea derivative |
| Safety Profile | No explosive benzotriazole moiety | HOBt/HOAt-based reagents can be explosive | Generally good, avoids carcinogenic HMPA from older reagents like BOP | Generally good |
| Green Chemistry Aspect | Potentially favorable due to efficiency | Newer reagents like COMU are based on non-explosive, more soluble additives | Favorable compared to BOP | Favorable |
Cost-Benefit Analysis for Large-Scale Synthesis
In an industrial setting, the cost of raw materials is a significant factor.[5] While highly efficient reagents may have a higher upfront cost, they can lead to overall savings by reducing reaction times, improving yields, and simplifying purification processes.[6] The economic viability of a coupling reagent is a balance between its purchase price and its impact on the overall process mass intensity (PMI), which includes the consumption of solvents and other reagents, as well as waste generation.[7]
Carbodiimides like DIC are often the most cost-effective option for routine, large-scale synthesis.[1] However, for complex or sensitive peptide sequences where purity and minimizing racemization are paramount, the higher cost of more advanced reagents can be justified by the reduced risk of batch failure and the lower costs associated with purification of the final product.
Table 2: Cost Comparison of Selected Peptide Coupling Reagents
| Coupling Reagent | CAS Number | Representative Price (USD/gram)* |
| This compound (FDMIM-PF6) | 164298-27-5 | ~$20-30 |
| HATU | 148893-10-1 | ~$15-25 |
| HCTU | 330645-87-9 | ~$5-10 |
| PyBOP | 128625-52-5 | ~$3-7 |
| DIC | 693-13-0 | <$1 |
| Oxyma Pure | 3849-21-6 | ~$2-5 |
*Note: Prices are based on publicly available catalog listings for small quantities and are intended for comparative purposes only. Large-scale and industrial pricing will vary significantly based on volume and supplier.
Experimental Protocols
The following is a generalized protocol for a manual solid-phase peptide synthesis (SPPS) cycle. This protocol can be adapted for use with various coupling reagents, including FDMIM-PF6.
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagent (e.g., FDMIM-PF6)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether
General SPPS Cycle Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[8]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.
-
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., FDMIM-PF6, 3-5 equivalents) to the amino acid solution.
-
Add the base (e.g., DIPEA, 6-10 equivalents).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes, or until a completion test (e.g., Kaiser test) is negative.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Proposed activation of a carboxylic acid by FDMIM-PF6.
Conclusion
The selection of a coupling reagent for large-scale peptide synthesis is a complex decision that requires careful consideration of cost, efficiency, and the specific requirements of the target peptide. While this compound is a promising reagent due to its anticipated high reactivity and favorable safety profile (lacking the explosive benzotriazole moiety), the absence of extensive, publicly available comparative data necessitates a cautious approach.
For cost-sensitive, large-scale production of simpler peptides, traditional carbodiimide-based methods remain a viable option.[1] For more complex and valuable peptides, where purity and yield are paramount, higher-cost, high-efficiency reagents like HATU, HCTU, or potentially FDMIM-PF6, are likely to provide a better return on investment by streamlining the overall manufacturing process.
Ultimately, the optimal choice of coupling reagent should be determined empirically through small-scale trials and process optimization for each specific peptide. Researchers and process chemists should weigh the potential benefits of newer reagents like FDMIM-PF6 against the established track record and extensive documentation of more traditional coupling agents.
References
Navigating the Challenges of N-Methylated Peptide Synthesis: A Comparative Guide to Coupling Reagents
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptide structures presents a powerful strategy for enhancing therapeutic properties. However, the increased steric hindrance and reduced nucleophilicity of these modified residues pose significant synthetic challenges. The choice of coupling reagent is paramount to overcoming these hurdles and achieving high-yield, high-purity N-methylated peptides. This guide provides a comprehensive comparison of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDMIM) with other common coupling reagents, supported by available experimental data and detailed protocols.
The synthesis of peptides containing N-methylated amino acids is often plagued by slow reaction kinetics and incomplete couplings, which can lead to deletion sequences and difficult purifications.[1][2] Furthermore, the extended reaction times and harsh conditions sometimes required can increase the risk of epimerization, compromising the stereochemical integrity of the final peptide.[3] To address these challenges, a variety of potent coupling reagents have been developed. This guide focuses on the performance of FDMIM and compares it to established alternatives such as HATU, HBTU, and COMU.
Performance Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful synthesis of peptides containing N-methylated amino acids. The following tables summarize the performance of FDMIM and its alternatives based on available data for yield and epimerization rates in challenging coupling reactions.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Epimerization |
| FDMIM | Imidazolinium Salt | Not specified | Not specified | Not specified |
| HATU | Aminium/Uronium Salt | 1-4 hours | >98 | Very Low[3] |
| HBTU | Aminium/Uronium Salt | 1 hour | Significant yields | Low |
| COMU | Uronium Salt | 30-60 minutes | >99 | Very Low |
| PyBOP | Phosphonium Salt | 1-4 hours | Moderate to High | Low |
| PyBroP | Phosphonium Salt | 1 hour | Significant yields | Not specified |
Note: "Not specified" indicates that specific quantitative data for N-methylated amino acid coupling was not found in the searched literature. Yields and epimerization levels are highly sequence-dependent and can vary based on the specific N-methylated residue and coupling conditions.
One comparative study on the synthesis of a challenging leu-enkephalin derivative (H-Tyr-Aib-Aib-Phe-Leu-NH2) highlighted the superior performance of COMU over HATU and HBTU. In this instance, COMU resulted in significantly lower levels of deletion byproducts. Another study on pentapeptide synthesis also reported a higher yield with COMU compared to HATU.
Experimental Protocols
Detailed and optimized protocols are crucial for maximizing coupling efficiency and minimizing side reactions. Below are general protocols for the use of various coupling reagents in solid-phase peptide synthesis (SPPS) involving N-methylated amino acids.
General Protocol for Solid-Phase Coupling of N-Methylated Amino Acids using HATU
This protocol outlines a standard procedure for the manual Fmoc-based solid-phase synthesis of a peptide containing an N-methylated amino acid.[1][2]
Materials and Reagents:
-
Fmoc-N-methyl amino acid
-
Peptide-resin with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure (based on a 0.1 mmol scale):
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 equivalents based on resin loading) and HATU (4 equivalents) in DMF. Add DIEA (8 equivalents).
-
Pre-activation: Allow the mixture to pre-activate for 5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for one hour. For particularly difficult couplings, such as coupling an N-methylated amino acid to another N-methylated residue, a second coupling may be necessary.[1]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for N-methylated amines.[2]
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[1]
General Protocol for Solid-Phase Coupling of N-Methylated Amino Acids using PyBroP
Procedure:
-
Resin Preparation: Follow the same resin preparation steps as in the HATU protocol.
-
Reagent Preparation: Suspend the resin in DCM (10 mL/gram resin). In a separate vessel, dissolve the protected amino acid (2 equivalents based on resin substitution) in DCM or DMF and add it to the resin.
-
Coupling: Add PyBroP® (2 equivalents) to the mixture and cool to 0 °C.
-
Base Addition: Add DIEA (6 equivalents) and mix for 1 minute at 0 °C, followed by 1 hour at room temperature.
-
Washing: Filter the resin and wash with DCM.
General Protocol for Solid-Phase Coupling using COMU
Procedure:
-
Resin Preparation: Follow the same resin preparation steps as in the HATU protocol.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and COMU (3 equivalents) in DMF. Add DIEA (6 equivalents).
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated solution to the resin and allow the reaction to proceed for 30-60 minutes at room temperature. For sterically hindered amino acids, a longer reaction time or a double coupling may be necessary.
-
Washing: Follow the same washing procedure as in the HATU protocol.
Reaction Mechanisms and Key Differences
The efficacy of a coupling reagent is intrinsically linked to its reaction mechanism. Imidazolinium salts like FDMIM, and uronium/aminium salts like HATU, operate through different reactive intermediates.
Figure 1. Simplified reaction pathways of FDMIM and HATU.
FDMIM belongs to the class of fluorinated imidazolinium salts. Its mechanism involves the rapid activation of the carboxylic acid group to form a highly reactive acyl fluoride intermediate. This intermediate then readily reacts with the N-methylated amine to form the peptide bond.
In contrast, uronium/aminium reagents like HATU activate the carboxylic acid to form a reactive O-acyluronium intermediate. The presence of the 7-azabenzotriazole (HOAt) moiety in HATU stabilizes this intermediate and promotes rapid coupling while minimizing epimerization.
Experimental Workflow for Comparing Coupling Reagents
To objectively evaluate the performance of different coupling reagents for a specific N-methylated peptide synthesis, a standardized workflow is essential.
Figure 2. Workflow for comparing coupling reagent performance.
This workflow allows for a side-by-side comparison of FDMIM with other reagents under identical conditions, providing reliable data on their relative performance for the synthesis of a specific N-methylated peptide.
References
Navigating Peptide Synthesis: A Comparative Guide to Coupling Reagents Featuring 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of peptides is paramount. The choice of coupling reagent is a critical factor that directly influences reaction times, yields, and the stereochemical integrity of the final peptide product. This guide provides an objective comparison of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (F-DMBI) with other commonly used peptide coupling reagents, supported by experimental data and detailed protocols to aid in reagent selection.
The formation of the amide bond is the cornerstone of peptide synthesis. This is achieved by activating the carboxylic acid of one amino acid to facilitate its reaction with the amine group of another. A variety of reagents have been developed to promote this crucial step, each with its own set of advantages and disadvantages. This guide focuses on the performance of F-DMBI and compares it with established coupling reagents such as HBTU, HATU, and PyBOP.
Performance Comparison of Peptide Coupling Reagents
The efficacy of a coupling reagent is determined by several factors, including reaction speed, yield, and the suppression of side reactions, most notably racemization. The following table summarizes the performance of F-DMBI and its alternatives based on available data.
| Coupling Reagent | Structure | Typical Coupling Time | Racemization Suppression | Key Features |
| F-DMBI | Imidazolinium Salt | Data not readily available | Data not readily available | Fluorinated reagent, potential for ¹⁹F NMR monitoring. |
| HBTU | Aminium Salt | 15-60 min | Good | Widely used, reliable, and cost-effective. |
| HATU | Aminium Salt | 5-20 min | Excellent | Highly reactive, suitable for sterically hindered amino acids. |
| PyBOP | Phosphonium Salt | 15-60 min | Excellent | Low propensity for side reactions. |
NMR Spectroscopic Confirmation of Peptide Coupling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions and confirming the structure of the final product. In peptide synthesis, ¹H NMR can be used to observe the disappearance of the carboxylic acid proton of the starting material and the appearance of the amide proton in the newly formed peptide bond. For fluorinated reagents like F-DMBI, ¹⁹F NMR offers a highly sensitive and selective method for reaction monitoring, as the fluorine signal of the reagent will change or disappear upon reaction.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and successful peptide synthesis. Below are representative protocols for solid-phase peptide synthesis (SPPS) using common coupling reagents.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for Fmoc-based SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid and the chosen coupling reagent to the resin.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Coupling Protocol using HBTU
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 15-60 minutes.
Coupling Protocol using HATU
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 5-20 minutes.
Coupling Protocol using PyBOP
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 15-60 minutes.
Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and experimental workflows can aid in understanding the processes involved in peptide synthesis.
Caption: General workflow of amino acid activation and coupling in peptide synthesis.
Conclusion
The selection of an appropriate coupling reagent is a critical decision in peptide synthesis. While established reagents like HBTU, HATU, and PyBOP have well-documented protocols and performance data, this compound represents a potentially valuable tool, particularly with the advent of ¹⁹F NMR for real-time reaction monitoring. Further research providing direct comparative NMR data for F-DMBI-mediated reactions is needed to fully assess its position among the premier coupling reagents. Researchers should consider factors such as the complexity of the peptide sequence, the steric hindrance of the amino acids, cost, and the desired reaction time when making their selection.
Assessing Epimerization in Peptide Synthesis: A Comparative Guide to Coupling Reagents with a Focus on 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDMH)
For researchers, scientists, and drug development professionals, the stereochemical integrity of synthesized peptides is of paramount importance. Epimerization, the unwanted inversion of stereochemistry at an amino acid's α-carbon, can lead to the formation of diastereomeric impurities that are difficult to separate and may significantly impact the biological activity, safety, and efficacy of a peptide therapeutic. The choice of coupling reagent is a critical factor in minimizing this detrimental side reaction. This guide provides a comparative assessment of common coupling reagents and a framework for evaluating the performance of newer reagents like 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDMH), for which direct, quantitative comparative data on epimerization is not extensively available in peer-reviewed literature.
Understanding Epimerization in Peptide Synthesis
During peptide bond formation, the carboxylic acid of an N-protected amino acid is activated to facilitate nucleophilic attack by the free amine of another amino acid or peptide chain. This activation, particularly when excessively strong or prolonged, can increase the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or an oxazolone intermediate, which can then be re-protonated from either face, resulting in a mixture of L- and D-isomers.
Comparative Performance of Common Coupling Reagents
While specific quantitative data for FDMH is scarce in the available literature, a wealth of information exists for other widely used coupling reagents. This data provides a crucial benchmark for evaluating any new reagent. The level of epimerization is typically assessed using model peptides known to be susceptible to racemization, followed by analysis using techniques like chiral High-Performance Liquid Chromatography (HPLC).
| Coupling Reagent Class | Coupling Reagent | Typical Epimerization Level | Key Characteristics |
| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Very Low | High reactivity, fast coupling times, and effective suppression of racemization due to the HOAt moiety. Often considered the gold standard for difficult couplings. |
| HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) | Low to Moderate | A widely used and effective reagent, though generally associated with slightly higher racemization levels compared to HATU, especially in challenging sequences. | |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Very Low | A third-generation uronium reagent based on OxymaPure, offering high efficiency and a favorable safety profile (non-explosive). Often shows racemization levels comparable to or lower than HATU. | |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Low to Moderate | A highly effective coupling reagent, though the formation of carcinogenic HMPA as a byproduct from the original BOP has led to the development of safer alternatives like PyBOP. |
| Carbodiimides | DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | Low | A cost-effective and highly efficient combination. OxymaPure is a superior additive to HOBt in suppressing racemization and improving reaction kinetics. |
Note: The actual level of epimerization is highly dependent on the specific amino acid being coupled, the peptide sequence, the base used, solvent, temperature, and reaction time.
Evaluating this compound (FDMH)
FDMH belongs to the class of imidazolium-based coupling reagents. These reagents are known for their high reactivity. The fluorine substituent in FDMH is expected to further enhance its activating potential. While high reactivity can lead to faster and more efficient couplings, it can also increase the risk of epimerization if not properly controlled. A thorough evaluation of FDMH would require direct comparison with the established reagents in the table above using a standardized experimental protocol.
Experimental Protocols
To objectively assess the level of epimerization for any coupling reagent, including FDMH, a standardized experimental approach is essential.
General Protocol for Comparative Evaluation of Coupling Reagents in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation:
-
Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides) pre-loaded with a C-terminal amino acid.
-
Swell the resin in a suitable solvent, typically N,N-Dimethylformamide (DMF), for at least 30 minutes.
-
Perform Fmoc-deprotection of the N-terminal amino group using a solution of 20% piperidine in DMF.
-
-
Coupling of a Racemization-Prone Amino Acid:
-
Prepare solutions of the Fmoc-protected amino acid known to be susceptible to racemization (e.g., Fmoc-Phe-OH, Fmoc-His(Trt)-OH, or Fmoc-Cys(Trt)-OH).
-
In separate reaction vessels, add the Fmoc-amino acid, the coupling reagent to be tested (e.g., FDMH, HATU, HBTU), and a suitable base (e.g., Diisopropylethylamine (DIEA) or Collidine) to the deprotected resin. Use equimolar amounts of the amino acid and coupling reagent, and an appropriate excess of the base.
-
Allow the coupling reaction to proceed for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).
-
-
Cleavage and Deprotection:
-
After the coupling reaction, wash the resin thoroughly to remove excess reagents.
-
Cleave the synthesized dipeptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water).
-
-
Sample Preparation and Analysis:
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Dissolve the crude peptide in a suitable solvent for analysis.
-
Quantification of Epimerization using Chiral HPLC
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase (CSP) column.
-
Mobile Phase: A suitable mobile phase for separating the diastereomers. This is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Method:
-
Inject the dissolved crude peptide onto the chiral column.
-
Elute the diastereomers using an isocratic or gradient mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).
-
-
Quantification:
-
The two diastereomers (L-L and D-L) will elute as separate peaks.
-
Integrate the peak areas of both diastereomers.
-
Calculate the percentage of the epimer (D-isomer) using the following formula: % Epimerization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100
-
Visualizing the Peptide Synthesis and Epimerization Workflow
The following diagrams illustrate the key processes in solid-phase peptide synthesis and the mechanism of epimerization.
Conclusion
While this compound (FDMH) is a promising reactive coupling reagent, a thorough, data-driven assessment of its potential to induce epimerization is necessary for its confident application in the synthesis of sensitive peptides. In the absence of direct comparative studies, researchers should undertake a systematic evaluation of FDMH against established, low-racemization reagents like HATU, COMU, and DIC/Oxyma. By employing standardized protocols and robust analytical methods such as chiral HPLC, the performance of FDMH can be objectively benchmarked. This will enable scientists to make informed decisions and select the optimal coupling reagent that balances high efficiency with the critical need to maintain the stereochemical integrity of their target peptides.
literature review of coupling reagents: where does 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate stand?
In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the final peptide. Among the arsenal of available reagents, 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIH) has emerged as a potent option, particularly for challenging sequences involving sterically hindered amino acids. This guide provides a comparative overview of FDIH against other commonly used coupling reagents, supported by available data and general experimental protocols.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is a multifactorial assessment, balancing reaction speed, yield, and the suppression of undesirable side reactions, most notably racemization. While direct, side-by-side comparative data for FDIH against all major coupling reagents under identical conditions is not extensively documented in the readily available literature, its performance can be contextualized based on its high reactivity and by comparing the known performance of other widely used reagents.
Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, as well as phosphonium salt-based reagents like PyBOP, are the workhorses of modern solid-phase peptide synthesis (SPPS).[1] Carbodiimides, such as DCC and DIC, often used with additives like HOBt or Oxyma, represent a more classical and cost-effective approach.[2]
FDIH, being a fluoroformamidinium-type reagent, is known for its high reactivity, which can be particularly advantageous for the coupling of sterically demanding amino acids.[2] The table below summarizes typical performance characteristics of common coupling reagents.
| Coupling Reagent | Class | Relative Reactivity | General Yield | Racemization Potential | Key Advantages | Common Disadvantages |
| FDIH | Imidazolium Salt | Very High | Reported to be high, especially for hindered couplings | Expected to be low with optimized conditions | Effective for sterically hindered amino acids | Limited direct comparative data available |
| HATU | Uronium/Aminium Salt | Very High | Excellent | Low | Fast reaction times, highly effective for difficult couplings.[3] | Higher cost, potential for guanidinylation of the N-terminus.[4] |
| HBTU | Uronium/Aminium Salt | High | Very Good | Moderate | Widely used, reliable for standard couplings.[4] | Can be less effective than HATU for hindered couplings; potential for guanidinylation. |
| PyBOP | Phosphonium Salt | High | Very Good | Low to Moderate | Byproducts are generally not carcinogenic; avoids guanidinylation. | Can be less reactive than HATU for highly hindered couplings. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | Good | Low | Cost-effective, soluble urea byproduct. | Slower reaction rates compared to onium salts. |
Experimental Protocols
The following protocols provide a general framework for solid-phase peptide synthesis. The specific parameters, such as reaction times and equivalents of reagents, may require optimization based on the specific peptide sequence and the scale of the synthesis.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
A typical SPPS cycle using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry involves the sequential removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.[5]
1. Resin Swelling: The solid support resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin) is swelled in a suitable solvent, typically dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes prior to the first amino acid loading.[6][7]
2. Fmoc Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for a specified period (e.g., two treatments of 5-10 minutes each).[7] The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
3. Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the peptide-resin. The protocol for this step varies depending on the coupling reagent used.
4. Washing: After the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and byproducts.[5]
This cycle is repeated until the desired peptide sequence is assembled.
Coupling Protocol using FDIH (Proposed)
-
Pre-activation: The Fmoc-amino acid (3-5 equivalents relative to the resin loading) is dissolved in DMF. FDIH (3-5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents) are added to the amino acid solution. The mixture is allowed to pre-activate for 1-5 minutes at room temperature.
-
Coupling: The activated amino acid solution is added to the deprotected peptide-resin. The reaction vessel is agitated at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended, or a second coupling may be performed.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or a chloranil test. A negative test indicates the absence of free primary amines and thus a complete reaction.
Coupling Protocol using HATU (for comparison)
-
Activation: The Fmoc-amino acid (3-5 eq.), HATU (3-5 eq.), and a base like DIEA or collidine (6-10 eq.) are dissolved in DMF.[8]
-
Coupling: The solution is added to the deprotected resin and agitated for 30-60 minutes.[8]
-
Washing: The resin is washed thoroughly with DMF.[8]
Mandatory Visualizations
Logical Relationship of Coupling Reagent Selection
Caption: Key considerations for selecting an appropriate peptide coupling reagent.
General Experimental Workflow for SPPS
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Conclusion
This compound stands as a highly promising coupling reagent, particularly for the synthesis of peptides containing sterically hindered amino acids where high reactivity is essential. While comprehensive, direct comparative studies with other common reagents are not yet widely published, its classification as a fluoroimidazolium salt suggests it offers rapid and efficient peptide bond formation. For researchers tackling "difficult" peptide sequences, FDIH represents a valuable tool that can potentially overcome the limitations of less reactive coupling reagents. As with any synthetic methodology, empirical optimization of reaction conditions is crucial to achieving the best possible outcomes in terms of yield, purity, and stereochemical integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate, a compound recognized for its utility in organic synthesis. Due to the limited specific data on this particular chemical, the following procedures are based on best practices for handling similar halogenated organic compounds and imidazolium salts.
It is imperative to consult with a licensed hazardous waste disposal company for specific guidance tailored to your institution's and region's regulations before proceeding with any disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the material's Safety Data Sheet (SDS). In the absence of a specific SDS, the compound should be handled with the caution afforded to other halogenated heterocyclic compounds.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat is required. For tasks with a risk of splashing, a chemical-resistant apron is also necessary.
-
Respiratory Protection: All handling of the compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure. If this is not possible, a NIOSH-approved respirator is required.
Waste Characterization and Segregation
Proper characterization and segregation of waste are fundamental to safe and compliant disposal. This compound waste should be categorized as halogenated organic waste.
Key Segregation Practices:
-
Dedicated Waste Container: Use a clearly labeled, dedicated container for all waste containing this compound. The label must include the full chemical name, "Hazardous Waste," and identify associated hazards (e.g., "Toxic," "Halogenated Organic").
-
Avoid Mixing: To prevent complicating and increasing the cost of disposal, do not mix halogenated organic waste with non-halogenated organic waste.
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated personal protective equipment, paper towels, and residual powder) from liquid waste (e.g., solutions containing the compound).
Disposal Plan Overview
The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Local, state, and federal environmental regulations must be strictly observed.
| Waste Type | Container Type | Labeling Requirements | Storage Location |
| Solid Waste | Puncture-resistant, sealed container | "Hazardous Waste: Solid Halogenated Organic" and the full chemical name. | Designated and properly ventilated hazardous waste accumulation area. |
| Liquid Waste | Leak-proof, compatible container with a secure cap | "Hazardous Waste: Liquid Halogenated Organic" and the full chemical name. | Designated and properly ventilated hazardous waste accumulation area, with secondary containment. |
Protocol for Preparing Waste for Professional Disposal
The following protocol outlines the necessary steps for laboratory personnel to prepare the waste for collection by a professional disposal service.
-
Containment: Securely contain all waste in the appropriately labeled containers as described in the table above. Ensure all containers are tightly sealed to prevent any leaks or spills.
-
Documentation: Maintain a detailed log for each waste container. This log should include the full chemical name, the quantity of waste generated, the concentration (if in solution), and the date of generation.
-
Storage: Store the sealed waste containers in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and situated away from any incompatible materials.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
